Product packaging for (5-Bromo-3-chloropyridin-2-yl)methanol(Cat. No.:CAS No. 1206968-88-8)

(5-Bromo-3-chloropyridin-2-yl)methanol

Cat. No.: B1525798
CAS No.: 1206968-88-8
M. Wt: 222.47 g/mol
InChI Key: LNWKQNPETXOPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Bromo-3-chloropyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B1525798 (5-Bromo-3-chloropyridin-2-yl)methanol CAS No. 1206968-88-8

Properties

IUPAC Name

(5-bromo-3-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWKQNPETXOPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206968-88-8
Record name (5-bromo-3-chloropyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Key Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview of the synthetic pathways and experimental considerations for the preparation of (5-Bromo-3-chloropyridin-2-yl)methanol, a crucial building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the strategic considerations behind a plausible multi-step synthesis, offering not just a protocol, but a framework for understanding the chemical principles at play.

Strategic Overview: A Multi-Step Approach to a Densely Functionalized Pyridine

The synthesis of this compound presents a unique challenge due to the specific arrangement of three different substituents on the pyridine ring: a bromine atom, a chlorine atom, and a hydroxymethyl group. A logical and efficient retrosynthetic analysis suggests a three-stage approach, beginning with the construction of a suitable pyridine core, followed by functional group manipulations to install the desired substituents in the correct positions.

Our proposed synthetic strategy commences with the formation of 5-bromo-3-chloropicolinic acid, which is then converted to its methyl ester. The final step involves the selective reduction of the ester functionality to the primary alcohol. This pathway is designed for its robustness and reliance on well-established chemical transformations.

G cluster_0 Overall Synthetic Strategy Start 3-Aminopyridine Intermediate1 5-Bromo-3-chloropicolinic Acid Start->Intermediate1 Multi-step synthesis Intermediate2 Methyl 5-bromo-3-chloropicolinate Intermediate1->Intermediate2 Esterification FinalProduct This compound Intermediate2->FinalProduct Reduction

Caption: High-level overview of the synthetic route.

Part 1: Synthesis of the Core Intermediate: 5-Bromo-3-chloropicolinic Acid

The foundation of this synthesis lies in the preparation of the key intermediate, 5-bromo-3-chloropicolinic acid. A plausible route, adapted from patented methodologies for similar structures, begins with the readily available 3-aminopyridine. This multi-step process involves a series of reactions to introduce the chloro and bromo substituents and to oxidize the 2-position to a carboxylic acid.

A potential synthetic sequence involves the initial chlorination and subsequent diazotization and bromination of the pyridine ring, followed by the introduction of the carboxylic acid functionality. While a detailed, step-by-step protocol for this specific transformation is proprietary and found within patent literature, the general approach relies on fundamental reactions in heterocyclic chemistry.

Experimental Insights and Causality:

The choice of starting with 3-aminopyridine is strategic due to the directing effects of the amino group in electrophilic aromatic substitution, which can be exploited to install the substituents in the desired positions. The sequence of halogenation is critical to achieve the correct isomer.

Part 2: Esterification of 5-Bromo-3-chloropicolinic Acid

With the core picolinic acid in hand, the next stage is its conversion to the corresponding methyl ester, methyl 5-bromo-3-chloropicolinate. This step is crucial as it activates the carboxylic acid for the subsequent reduction and improves solubility in organic solvents. A highly effective and widely used method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2]

The Mechanism of Steglich Esterification:

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species. This species is then readily attacked by methanol to yield the desired ester and regenerate the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

G cluster_1 Steglich Esterification Workflow Start 5-Bromo-3-chloropicolinic Acid + Methanol Reagents DCC, DMAP, Anhydrous CH2Cl2 Start->Reagents 1. Add Reaction Stir at 0°C to room temperature Reagents->Reaction 2. React Workup Filter to remove DCU Reaction->Workup 3. Quench & Isolate Purification Aqueous wash, dry, and concentrate Workup->Purification Product Methyl 5-bromo-3-chloropicolinate Purification->Product

Caption: Workflow for the Steglich esterification.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 5-bromo-3-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq) and methanol (1.2 eq).

  • Addition of Coupling Agent: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Reagent/SolventMolar Eq.Purpose
5-Bromo-3-chloropicolinic Acid1.0Starting Material
Methanol1.2Reagent
Dicyclohexylcarbodiimide (DCC)1.1Coupling Agent
4-Dimethylaminopyridine (DMAP)0.1Catalyst
Anhydrous Dichloromethane-Solvent

Part 3: Reduction of Methyl 5-bromo-3-chloropicolinate to this compound

The final and critical step in the synthesis is the selective reduction of the methyl ester to the primary alcohol. For this transformation, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, as it readily reduces esters to primary alcohols.[3][4][5] In contrast, milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters under standard conditions.

The Mechanism of LiAlH₄ Reduction of an Ester:

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ complex.[4]

  • First Hydride Addition: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination of Alkoxide: This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is immediately attacked by a second equivalent of hydride, leading to the formation of an alkoxide intermediate.

  • Workup: A careful aqueous workup is then performed to quench the excess LiAlH₄ and protonate the alkoxide, yielding the final primary alcohol.

G cluster_2 LiAlH4 Reduction Workflow Start Methyl 5-bromo-3-chloropicolinate in Anhydrous THF Reagent LiAlH4 Start->Reagent 1. Add to Reaction Stir at 0°C to room temperature Reagent->Reaction 2. React Quench Careful addition of water, then NaOH solution Reaction->Quench 3. Cautious Quench Workup Filter, extract with ethyl acetate Quench->Workup Purification Dry, concentrate, and purify by chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the LiAlH₄ reduction.

Detailed Experimental Protocol:
  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of methyl 5-bromo-3-chloropicolinate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup (Fieser Method): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts and wash thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Reagent/SolventMolar Eq.Purpose
Methyl 5-bromo-3-chloropicolinate1.0Starting Material
Lithium Aluminum Hydride (LiAlH₄)1.5-2.0Reducing Agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Water & 15% NaOH (aq)-Quenching Agents

Conclusion and Future Perspectives

The synthesis of this compound, a valuable and versatile building block, can be reliably achieved through a strategic three-stage process. This guide has outlined a robust synthetic pathway, grounded in established chemical principles and supported by detailed mechanistic insights and experimental protocols. The successful execution of this synthesis provides access to a key intermediate that can be further elaborated to generate a diverse range of complex molecules for applications in drug discovery and agrochemical research. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and scalable synthetic routes.

References

In-Depth Technical Guide: Characterization of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of (5-Bromo-3-chloropyridin-2-yl)methanol, a key halogenated pyridine derivative serving as a versatile intermediate in the synthesis of complex organic molecules. With the CAS Registry Number 1206968-88-8, this compound is of significant interest to researchers and development professionals in the pharmaceutical and agrochemical industries.[1][2][3] This document details a representative synthetic protocol, thorough physicochemical and spectroscopic characterization, safety and handling procedures, and discusses its reactivity and applications as a pivotal building block in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals.

Introduction and Strategic Importance

This compound (Figure 1) is a strategically important bifunctional building block. The pyridine core, substituted with both bromine and chlorine atoms at positions 5 and 3 respectively, offers differential reactivity, enabling selective and sequential functionalization. The primary alcohol at the 2-position provides a versatile handle for a wide array of subsequent chemical transformations.

The presence of multiple reactive sites makes this compound a valuable precursor for creating diverse molecular libraries, particularly in the search for new therapeutic agents targeting neurological disorders and for the development of advanced pesticides and herbicides.[3] This guide serves to consolidate the known technical data and provide a field-proven perspective on its synthesis and characterization.

Figure 1: Chemical Structure of this compound

chemical_structure C1 C C2 C C1->C2 C1_Br Br C1->C1_Br C3 C C2->C3 C4 C C3->C4 C3_Cl Cl C3->C3_Cl N1 N C4->N1 C5 C C5->C1 C5_CH2OH_C CH₂OH C5->C5_CH2OH_C N1->C5

Caption: Structure of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount for ensuring the quality and reactivity of this intermediate in multi-step syntheses.

Physical Properties

This compound is a white to off-white solid at ambient temperature.[1][3] Due to the lack of published experimental data, the melting point has not been definitively reported. It is recommended to store this compound under an inert atmosphere (Nitrogen or Argon) at temperatures between 2-8°C to maintain its stability.[1][3]

PropertyValueSource
CAS Number 1206968-88-8[1][3]
Molecular Formula C₆H₅BrClNO[1][3]
Molecular Weight 222.47 g/mol [3]
Appearance White to Off-White Solid[1][3]
Storage 2-8°C, under inert gas[3]
Spectroscopic Data

While specific spectra are not widely published in peer-reviewed literature, data from suppliers and predicted values provide a reliable profile for identity confirmation.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the CH₂ group of the methanol substituent and a broad singlet for the hydroxyl proton are also anticipated.

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display six signals corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ corresponds to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations are expected in the fingerprint region below 1000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 221.93158 m/z.

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound involves the reduction of its corresponding aldehyde, 5-bromo-3-chloropyridine-2-carbaldehyde.

Synthetic Workflow

G start 5-Bromo-3-chloropyridine- 2-carbaldehyde reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) process Reduction at 0°C to RT reagent->process workup Aqueous Workup & Extraction process->workup purification Column Chromatography (if necessary) workup->purification product (5-Bromo-3-chloropyridin- 2-yl)methanol purification->product

Caption: Synthetic workflow for the preparation of the title compound.

Representative Experimental Protocol: Reduction of 5-Bromo-3-chloropyridine-2-carbaldehyde

This protocol is based on established procedures for the reduction of similar heterocyclic aldehydes.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 5-bromo-3-chloropyridine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol (10-15 volumes).

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. The choice of a slight excess of NaBH₄ ensures complete conversion of the aldehyde.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride at 0°C to decompose the excess NaBH₄ and the borate esters.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Downstream Applications

The utility of this compound lies in the orthogonal reactivity of its functional groups.

  • Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also be converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions or can undergo etherification or esterification.

  • Halogen Atoms: The bromine and chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity between bromine and chlorine can potentially allow for selective, stepwise functionalization, providing a pathway to highly complex substituted pyridines.

This multi-faceted reactivity makes it a valuable intermediate in the synthesis of APIs.[2] For instance, it can be envisioned as a key fragment in the construction of kinase inhibitors or other pharmacologically active scaffolds where a substituted pyridine core is required.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential.

  • Hazard Classification: This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. Its well-defined structure and multiple points for chemical modification allow for the efficient construction of complex molecular architectures. This guide provides a foundational understanding of its synthesis, characterization, and handling, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

(5-Bromo-3-chloropyridin-2-yl)methanol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (5-Bromo-3-chloropyridin-2-yl)methanol

Section 1: Executive Summary and Core Significance

This compound is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry. Its strategic functionalization—comprising a reactive hydroxymethyl group, a bromine atom, and a chlorine atom on a pyridine scaffold—renders it a highly versatile intermediate. This guide provides a comprehensive overview of its physical properties, structural characteristics, analytical profile, and handling protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The compound's utility is primarily rooted in its capacity to participate in a wide array of cross-coupling reactions and further derivatizations, making it a valuable precursor for complex molecular architectures. Notably, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders and in the development of novel pesticides and herbicides.[1]

Section 2: Molecular Identity and Structural Elucidation

The unique arrangement of functional groups on the pyridine ring dictates the chemical reactivity and physical behavior of this compound.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH), at the 3-position with a chlorine atom, and at the 5-position with a bromine atom.

Caption: 2D Structure of this compound.

Chemical Identifiers

A consolidated list of identifiers is crucial for accurate database searches and regulatory compliance.

IdentifierValueSource
CAS Number 1206968-88-8[1][2]
Molecular Formula C₆H₅BrClNO[1][3]
Molecular Weight 222.47 g/mol [1]
IUPAC Name This compound[3]
InChI InChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2[3]
InChIKey LNWKQNPETXOPTH-UHFFFAOYSA-N[3]
SMILES C1=C(C=NC(=C1Cl)CO)Br[3]
MDL Number MFCD16606990[1]

Section 3: Physical and Chemical Properties

The physicochemical properties of the compound are fundamental to its handling, reaction setup, and purification.

PropertyValueSource
Appearance White to Off-White Solid[1]
Purity ≥95% (typically)[1]
Melting Point Data not readily available; requires experimental determination.
Boiling Point Data not readily available; likely decomposes upon heating at atmospheric pressure.
Solubility Soluble in methanol and other polar organic solvents.[4] Insoluble in water.
Predicted XlogP 1.3[3]

Section 4: Spectroscopic and Analytical Characterization

Confirmation of identity and purity relies on a combination of spectroscopic and chromatographic techniques. While specific spectra are proprietary to suppliers, the expected structural features can be predicted.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the substituted pyridine structure.

  • ¹³C NMR: The carbon NMR will display six unique signals corresponding to the six carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-N and C-X (C-Cl, C-Br) vibrations.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (222.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[3]

Analytical Workflow

A standard workflow for quality control and characterization ensures the material's suitability for subsequent synthetic steps.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR ¹H NMR & ¹³C NMR Final_Report Certificate of Analysis (CoA) NMR->Final_Report MS Mass Spectrometry MS->Final_Report IR FT-IR Spectroscopy IR->Final_Report HPLC HPLC-UV HPLC->Final_Report LCMS LC-MS LCMS->Final_Report Raw_Material Raw Material This compound Raw_Material->NMR Structure Raw_Material->MS Structure Raw_Material->IR Structure Raw_Material->HPLC Purity Raw_Material->LCMS Purity Synthetic_Utility cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Organic Organic Chemistry Intermediate This compound (Key Intermediate) API_Neuro Neurological Disorder APIs (e.g., Epilepsy, Anxiety) Intermediate->API_Neuro Derivatization Pesticides Pesticides & Herbicides Intermediate->Pesticides Synthesis Complex_Molecules Complex Heterocycles via Cross-Coupling Reactions Intermediate->Complex_Molecules Pd-Catalysis HPLC_Workflow Sample Sample Prep: Dissolve in Acetonitrile HPLC HPLC System (Pump, Injector, Column) Sample->HPLC MobilePhase Mobile Phase Prep: Acetonitrile/Water MobilePhase->HPLC Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Report Purity Report (% Area) Data->Report

References

Spectral Analysis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize the heterocyclic building block, (5-Bromo-3-chloropyridin-2-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural elucidation and purity assessment of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core makes it a versatile scaffold in medicinal chemistry. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This guide will provide predicted spectral data based on analogous compounds and established spectroscopic principles, alongside detailed experimental protocols.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with its distinct substitution pattern on the pyridine ring, gives rise to a unique spectral fingerprint. Understanding the influence of the bromo, chloro, and methanol substituents is key to interpreting the analytical data.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions equilibrate Equilibrate System prep_std->equilibrate prep_sample Prepare Sample Solution prep_sample->equilibrate inject Inject Standards & Sample equilibrate->inject detect UV Detection inject->detect integrate Integrate Peaks detect->integrate quantify Quantify & Assess Purity integrate->quantify lcms_fragmentation parent [M+H]⁺ m/z 221.9, 223.9 frag1 Loss of H₂O [M+H-H₂O]⁺ parent->frag1 -18 frag2 Loss of Br• parent->frag2 -79/81 frag3 Loss of Cl• parent->frag3 -35/37 frag4 Pyridine Ring Cleavage parent->frag4 various losses

GSK343: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Potent and Selective EZH2 Inhibitor

This guide serves as a detailed technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and practical applications of GSK343, a pivotal chemical probe for studying the epigenetic regulator EZH2.

Introduction: The Significance of EZH2 Inhibition and the Emergence of GSK343

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This complex plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive mark that leads to transcriptional silencing of target genes.[1] Aberrant EZH2 activity has been implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[2][3][4]

In 2012, Verma and colleagues at GlaxoSmithKline reported the discovery of GSK343 as a potent, selective, and cell-active inhibitor of EZH2.[2][3][4][5] This small molecule has since become an invaluable tool for interrogating the biological functions of EZH2 and exploring its therapeutic potential. This guide provides a comprehensive overview of GSK343, from its fundamental chemical properties to detailed protocols for its use in laboratory settings.

Chemical and Physical Properties of GSK343

GSK343 is a complex heterocyclic molecule with the systematic IUPAC name N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide.[6] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1346704-33-3[7]
Molecular Formula C₃₁H₃₉N₇O₂[8]
Molecular Weight 541.69 g/mol [8][9]
Appearance White to beige or brown powder[8]
Solubility DMSO: ≥15 mg/mL[8][9]
Storage Store at -20°C[7]
Purity ≥98% (HPLC)[7][8]

Mechanism of Action: Competitive Inhibition of EZH2

GSK343 functions as a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][5][7] SAM is the universal methyl donor for all methyltransferase enzymes, including EZH2. By competing with SAM for binding to the catalytic SET domain of EZH2, GSK343 effectively blocks the transfer of a methyl group to histone H3 at lysine 27.[1]

This inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels.[7] As H3K27me3 is a repressive epigenetic mark, its decrease results in the reactivation of EZH2 target genes, many of which are tumor suppressors. This re-expression of silenced genes can, in turn, lead to various anti-cancer effects, including the induction of apoptosis and the suppression of cell proliferation.[6] GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases, with a 60-fold selectivity over the closely related EZH1.[1][7][9]

Figure 1: Mechanism of EZH2 inhibition by GSK343.

Experimental Protocols: A Guide for In Vitro and In Vivo Studies

GSK343 is a versatile tool for studying EZH2 biology in a variety of experimental settings. Below are detailed protocols for its use in common in vitro and in vivo applications.

In Vitro Assessment of EZH2 Inhibition

A key experiment to confirm the activity of GSK343 in cells is to measure the reduction in global H3K27me3 levels via Western blotting.

Protocol: Western Blotting for H3K27me3

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight.

    • Prepare a stock solution of GSK343 in DMSO (e.g., 10 mM).

    • Treat cells with a range of GSK343 concentrations (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a DMSO-only vehicle control.[10]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody against total Histone H3 should be used on a separate blot or after stripping as a loading control.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.[10]

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.

Western_Blot_Workflow start Start: Cell Culture treatment GSK343 Treatment (various concentrations & times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA or Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-H3K27me3 & anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified H3K27me3 Levels analysis->end

Figure 2: General workflow for Western blot analysis of H3K27me3.

In Vivo Xenograft Studies

GSK343 has been shown to inhibit tumor growth in mouse xenograft models.

Protocol: In Vivo Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Treatment Regimen:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare GSK343 for injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]

    • Administer GSK343 intraperitoneally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily or every other day). The control group should receive the vehicle only.[12][13]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for H3K27me3 or immunohistochemistry).[12]

Conclusion

GSK343 is a cornerstone chemical probe for the study of EZH2. Its high potency, selectivity, and cell permeability make it an indispensable tool for elucidating the role of this critical epigenetic regulator in health and disease. The information and protocols provided in this guide are intended to facilitate robust and reproducible research, ultimately advancing our understanding of EZH2 biology and the development of novel epigenetic therapies.

References

An In-Depth Technical Guide to (5-Bromo-3-chloropyridin-2-yl)methanol: Formula, Molecular Weight, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular formula and weight, and delves into the scientific principles and methodologies for its synthesis, purification, and analytical characterization. The protocols detailed herein are designed to be self-validating, ensuring the reliability and reproducibility of experimental outcomes.

Core Molecular and Physical Properties

A thorough understanding of the foundational chemical and physical properties of this compound is paramount for its effective use in research and development.

Molecular Formula and Structure

The chemical structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and a hydroxymethyl group at the 2-position.

dot graph { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [label=" [Image: https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=59620006&t=l] "]; A -- B [style=invis]; }

Figure 1: Chemical Structure of this compound.

Based on its structure, the molecular formula is determined to be C₆H₅BrClNO .[3]

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. The molecular weight of this compound is 222.47 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₅BrClNO[3]
Molecular Weight 222.47 g/mol [1]
Appearance White to off-white solid[1]
CAS Number 1206968-88-8[1]
Storage Conditions 2-8°C, store under inert gas[1]

Synthesis and Purification: A Mechanistic Approach

Conceptual Synthetic Pathway

A likely synthetic approach would involve the selective halogenation of a suitable pyridine precursor, followed by the introduction of the hydroxymethyl group. The causality behind this experimental choice lies in the directing effects of the substituents on the pyridine ring, which dictate the regioselectivity of subsequent reactions.

Synthesis_Workflow start Pyridine Precursor step1 Selective Halogenation start->step1 intermediate Halogenated Pyridine Intermediate step1->intermediate step2 Introduction of Hydroxymethyl Group intermediate->step2 product This compound step2->product

Figure 2: Conceptual synthetic workflow for this compound.

Purification Protocol: Recrystallization

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents. Recrystallization is a highly effective technique for purifying solid organic compounds.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For halogenated pyridylmethanols, a solvent system of ethanol and water is often a good starting point.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. The slow cooling process promotes the formation of well-defined, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Analytical Characterization: A Multi-Technique Approach

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for product characterization.

Analytical_Workflow sample Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (MS) sample->ms hplc HPLC Analysis sample->hplc identity Structural Confirmation nmr->identity ms->identity purity Purity Assessment hplc->purity

Figure 3: A representative analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The splitting patterns will be indicative of their relative positions.

  • Hydroxymethyl Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂ group, and a broad singlet for the OH proton.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the six carbon atoms in the molecule, with distinct chemical shifts for the carbons attached to bromine, chlorine, the hydroxymethyl group, and nitrogen.

While specific spectral data for this exact compound is not widely published, data for a closely related compound, (5-bromo-2-chloropyridin-3-yl)-methanol, is available, and similar shifts would be expected.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (222.47 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

  • Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex and distinctive isotopic cluster for the molecular ion and any halogen-containing fragments. Predicted m/z values for the [M+H]⁺ adduct are around 221.93158 and for the [M+Na]⁺ adduct are around 243.91352.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

Step-by-Step HPLC Protocol:

  • Column: A C18 column is a common choice for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is commonly used.

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Applications in Drug Discovery and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1][2]

  • Pharmaceuticals: Its structure is incorporated into novel compounds targeting a range of therapeutic areas, including neurological disorders.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

  • Agrochemicals: It serves as a key building block for the development of new pesticides and herbicides.[2] The specific halogenation pattern can be tailored to enhance the efficacy and selectivity of the resulting agrochemical.

Conclusion

This technical guide has provided a comprehensive overview of the molecular formula, molecular weight, and analytical characterization of this compound. By understanding its fundamental properties and employing robust, self-validating analytical methodologies, researchers, scientists, and drug development professionals can confidently utilize this important chemical intermediate in their synthetic endeavors. The detailed protocols and mechanistic explanations provided herein serve as a valuable resource for ensuring the quality and integrity of research and development outcomes.

References

Navigating the Stability of (5-Bromo-3-chloropyridin-2-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for (5-Bromo-3-chloropyridin-2-yl)methanol, a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This document moves beyond generic supplier recommendations to offer a deeper understanding of the molecule's potential liabilities and the scientific rationale behind its proper handling and storage.

Compound Overview and Known Storage Parameters

This compound is a solid, crystalline compound at ambient temperature. Its structure, featuring a halogenated pyridine ring and a primary alcohol, dictates its reactivity and stability profile.

A survey of leading chemical suppliers reveals a consensus on the general storage conditions for this compound. These recommendations form the baseline for our more detailed exploration.

ParameterRecommendationSource(s)
Temperature 2-8°C[1][2]
Atmosphere Under inert gas (Nitrogen or Argon)[1][2]
Form Solid[1]

These conditions suggest a sensitivity to atmospheric conditions, likely oxygen and moisture, and potential thermal lability at elevated temperatures. The remainder of this guide will delve into the chemical reasoning for these precautions and outline a systematic approach to fully characterizing the stability of this molecule.

Theoretical Stability Profile: A Mechanistic Perspective

The chemical stability of this compound is influenced by the interplay of its functional groups: the pyridine ring, the bromo and chloro substituents, and the hydroxymethyl group.

Potential Degradation Pathways:
  • Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen, especially in the presence of light or trace metal catalysts, can facilitate this process. Storing under an inert atmosphere is a direct countermeasure to this degradation pathway.

  • Dehalogenation: Halogenated aromatic compounds can undergo dehalogenation, where a halogen atom is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions[3]. While typically not a major concern under standard storage, it is a potential degradation pathway under stress conditions.

  • Photodegradation: Many pyridine derivatives are known to be sensitive to light. UV or even visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. The specific photolytic pathway for this molecule is not documented, but could involve radical mechanisms or rearrangements.

  • Acid/Base Hydrolysis: While the core pyridine ring is relatively stable to hydrolysis, extreme pH conditions could potentially lead to degradation, although this is generally less likely for the pyridine ring itself compared to other functional groups like esters or amides. The stability of the C-Br and C-Cl bonds might also be affected by pH and temperature.

The following diagram illustrates the most probable primary degradation pathways for this compound under forced conditions.

G cluster_main Potential Degradation Pathways cluster_products Potential Degradation Products A This compound C₆H₅BrClNO B Oxidation Product (Aldehyde) A->B Oxidative Stress (e.g., O₂, H₂O₂) D Dehalogenation Product A->D Reductive Dehalogenation (e.g., H₂ source, catalyst) C Oxidation Product (Carboxylic Acid) B->C Further Oxidation

Caption: Predicted primary degradation pathways of this compound.

A Framework for Stability Assessment: Forced Degradation Studies

To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions more severe than accelerated stability testing to identify potential degradants. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4][5].

Experimental Workflow for Forced Degradation:

The following diagram outlines a typical workflow for conducting a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose Aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidative Expose Aliquots thermal Thermal Stress (Solid & Solution, 80°C) start->thermal Expose Aliquots photo Photolytic Stress (UV/Vis light) start->photo Expose Aliquots quench Quench Reaction & Neutralize acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Analyze via Stability-Indicating RP-HPLC-UV/DAD quench->hplc mass_spec Characterize Degradants (LC-MS) hplc->mass_spec If degradants observed report Compile Data & Report hplc->report mass_spec->report

Caption: Experimental workflow for a forced degradation study.

Detailed Protocols for Stress Testing:

The following are detailed, step-by-step methodologies for the key experiments in a forced degradation study.

A. Acid and Base Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Incubate the solutions at 60°C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Quenching: At each time point, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.

  • Analysis: Dilute the quenched samples to a suitable concentration and analyze by a stability-indicating HPLC method.

B. Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

  • Analysis: Directly dilute the samples and analyze by HPLC.

C. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a vial and expose it to a dry heat of 80°C.

  • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and incubate at 80°C.

  • Sampling: For the solid state, dissolve a portion of the stressed powder at different time points. For the solution state, withdraw aliquots at various intervals.

  • Analysis: Analyze the prepared samples by HPLC.

D. Photostability Testing

  • Exposure: Expose both the solid compound and a 1 mg/mL solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.

  • Analysis: After a specified exposure period, analyze the light-exposed and dark control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Key Characteristics of a Stability-Indicating Method:

  • Specificity: The method must be able to separate the parent compound from all potential degradation products and any process-related impurities.

  • Peak Purity: A Diode Array Detector (DAD) should be used to assess the peak purity of the parent compound in stressed samples to ensure that no degradants are co-eluting.

  • Resolution: The resolution between the parent peak and the closest eluting degradant peak should be greater than 1.5.

Summary and Recommendations

While this compound is a stable solid under recommended storage conditions, its chemical structure suggests potential for degradation through oxidation, photolysis, and, to a lesser extent, dehalogenation under stress conditions.

Best Practices for Storage and Handling:

  • Long-term Storage: Store in a tightly sealed container under an inert atmosphere of nitrogen or argon at 2-8°C.

  • Handling: When handling the compound for experimental use, minimize its exposure to light and atmospheric oxygen. Use in a well-ventilated area and avoid the formation of dust.

  • Solution Stability: If solutions are prepared, they should be used promptly or stored at low temperatures and protected from light to minimize degradation.

By understanding the potential degradation pathways and implementing a robust stability testing program, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle, from synthesis to its application in the development of new medicines and other advanced materials.

References

An In-depth Technical Guide to the Safe Handling of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules. Its structural motifs are of significant interest in medicinal chemistry and agrochemical development, making it a valuable intermediate for creating novel active pharmaceutical ingredients (APIs) and other high-value compounds.[1][2] The presence of bromine, chlorine, and a reactive hydroxymethyl group on the pyridine core provides multiple avenues for synthetic modification.[3]

However, the same chemical features that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive overview of the essential safety protocols, hazard mitigation strategies, and emergency procedures required for the responsible use of this compound in a research and development setting.

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the cornerstone of safe laboratory practice. This compound and its close isomers are classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with acute toxicity, skin irritation, and severe eye damage.

GHS Hazard Summary:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, OralCategory 4H302Danger Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damage.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[4][5]

Note: Data is synthesized from information on closely related isomers, which are expected to have a similar toxicological profile.

The "Danger" signal word underscores the potential for serious, irreversible eye damage, which mandates stringent eye protection at all times.[4] The combination of hazards requires a multi-faceted approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment.

Visualizing the Chemical Identity

Caption: Chemical structure and key identifiers.

Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is selected, engineering and administrative controls must be implemented to minimize the risk of exposure at the source.

  • Primary Engineering Control: Fume Hood All operations involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[4] The fume hood also provides a contained space to manage accidental spills.

  • Administrative Controls

    • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

    • Restricted Access: Limit access to authorized personnel who are fully trained on its hazards.

    • Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[6][8]

    • Emergency Planning: Ensure that safety showers, eyewash stations, and spill kits are readily accessible and that all personnel are trained in their use.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. A complete and properly worn PPE ensemble is mandatory.

  • Eye and Face Protection:

    • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[6][9]

    • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large quantities or reactions under pressure), a face shield should be worn in addition to safety goggles.[10]

  • Skin and Body Protection:

    • Gloves: Use nitrile or neoprene gloves.[6][11] Latex gloves are not suitable and offer poor protection.[6] It is advisable to wear double gloves, especially when handling concentrated solutions.[12] Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[12]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[10]

    • Apparel: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7][10]

  • Respiratory Protection:

    • Under normal conditions within a functioning fume hood, respiratory protection is not typically required.

    • If engineering controls fail or for emergency response, a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[13]

Safe Handling Workflow

prep 1. Preparation & Risk Assessment ppe 2. Don Correct PPE (Goggles, Nitrile Gloves, Lab Coat) prep->ppe fume_hood 3. Work in Fume Hood (Verify Airflow) ppe->fume_hood handling 4. Handle Chemical (Weighing, Transfer, Reaction) fume_hood->handling cleanup 5. Decontaminate & Clean (Wipe surfaces, clean glassware) handling->cleanup waste 6. Segregate Waste (Halogenated Organic Waste) cleanup->waste storage 7. Store Securely (Cool, Dry, Inert Gas, Locked) waste->storage removal 8. Doff PPE & Wash Hands storage->removal

Caption: A standard workflow for safely handling the chemical.

Storage, Handling, and Disposal

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8][9] For long-term stability, refrigeration at 2-8°C under an inert gas atmosphere is recommended.[1] The storage location should be locked to restrict unauthorized access.

Handling:

  • Avoid creating dust when handling the solid material.

  • Use non-sparking tools and ensure adequate ventilation.[9]

  • Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal: As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[7][14]

  • NEVER pour this chemical or its waste streams down the drain.[7]

  • Collect all waste containing this compound in a clearly labeled, dedicated "Halogenated Organic Waste" container.[7][15]

  • Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[8][14]

Emergency Procedures: Spills and Exposures

Accidents require a swift and correct response to mitigate harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[16]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[8][11]

  • Eye Contact: This is a critical emergency due to the risk of serious eye damage.[4] Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate, specialized medical attention.[8][16]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[8]

Emergency Spill Response Protocol

start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (<100 mL / 10g) assess->small_spill Small large_spill Large Spill (>100 mL / 10g) assess->large_spill Large cleanup Don appropriate PPE. Contain with absorbent. Collect in waste container. small_spill->cleanup call_ehs Call Emergency Services / EH&S. Secure the area. large_spill->call_ehs decontaminate Decontaminate area. Dispose of waste. cleanup->decontaminate end Report Incident call_ehs->end decontaminate->end

Caption: A decision-making workflow for responding to a spill.

Application in a Synthetic Context: An Exemplar Protocol

To illustrate the integration of these safety principles, consider the following generalized protocol for a Swern oxidation to convert the alcohol to the corresponding aldehyde.

Objective: To oxidize this compound to 5-Bromo-3-chloropyridine-2-carbaldehyde.

Methodology:

  • Preparation (in Fume Hood):

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Charge the flask with the appropriate solvent (e.g., dichloromethane) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition (Full PPE):

    • Slowly add oxalyl chloride to the cooled solvent.

    • Subsequently, add dimethyl sulfoxide (DMSO) dropwise, ensuring the internal temperature does not rise significantly.

    • Prepare a solution of this compound in the reaction solvent. Add this solution dropwise to the activated DMSO complex.

  • Reaction and Quenching:

    • Stir the reaction at -78 °C for the prescribed time.

    • Slowly add a hindered base, such as triethylamine, to quench the reaction. This step is exothermic and must be performed with care.

  • Work-up and Isolation:

    • Allow the reaction to warm to room temperature.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator with appropriate cold trapping.

  • Waste Management:

    • All aqueous layers and solvent washes are collected in a dedicated "Halogenated Organic Waste" container.

    • Contaminated materials (gloves, pipette tips, silica gel) are disposed of as solid hazardous waste.

This protocol highlights multiple points where exposure could occur—handling the solid starting material, transferring liquids, and the quenching process. Adherence to the handling guidelines outlined in this document is paramount for ensuring the safety of the researcher and the integrity of the experiment.

References

The Alchemist's Guide to the Pyridine Ring: A Technical Journey Through the Discovery and Synthesis of Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their preparation, however, has been a long-standing challenge in organic chemistry, marked by a fascinating evolution of synthetic strategies. This in-depth guide navigates the historical landscape and technical intricacies of halopyridine synthesis, from the early days of brute-force halogenation to the modern era of elegant, regioselective methodologies. We will explore the fundamental principles that govern reactivity, dissect key reaction mechanisms, and provide field-proven protocols for the synthesis of these indispensable intermediates.

A Historical Perspective: Taming the Unreactive Ring

The pyridine ring, an electron-deficient heterocycle, presented a significant hurdle to early organic chemists. Unlike its electron-rich cousin, benzene, pyridine is resistant to electrophilic attack. Seminal work by chemists like Aleksei Chichibabin in the early 20th century laid the groundwork for understanding and functionalizing the pyridine nucleus, although his most famous contribution is the amination reaction that bears his name.[1][2][3][4] The initial forays into halogenating pyridine were often characterized by harsh reaction conditions and a lack of regiochemical control.

Classical Approaches to Halopyridine Synthesis

Electrophilic Aromatic Substitution: A Battle of Wills

Direct electrophilic halogenation of the pyridine ring is a challenging endeavor due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[5] To overcome this, forcing conditions are typically required, such as high temperatures and the use of strong Brønsted or Lewis acids.

The regioselectivity of this reaction is governed by the stability of the intermediate sigma complex. Attack at the C3 (or C5) position is favored because the positive charge in the resulting intermediate is distributed across three carbon atoms. In contrast, attack at the C2 or C4 positions would place a destabilizing positive charge on the electronegative nitrogen atom.[5]

Mechanism of Electrophilic Bromination of Pyridine

G cluster_0 Electrophilic Aromatic Substitution Pyridine Pyridine Sigma_Complex Sigma Complex (C3-attack) Pyridine->Sigma_Complex + Br⁺ (from Br₂/FeBr₃) Br2 Br₂ FeBr3 FeBr₃ Bromopyridine 3-Bromopyridine Sigma_Complex->Bromopyridine - H⁺ HBr HBr Bromopyridine->HBr FeBr3_cat FeBr₃

Caption: General mechanism for the electrophilic bromination of pyridine.

Protocol 1: Synthesis of 3-Bromopyridine via Electrophilic Bromination [6][7][8]

  • Reaction Setup: In a flask equipped with a dropping funnel and a reflux condenser, carefully add pyridine to a solution of 80-95% sulfuric acid at 0°C.

  • Addition of Bromine: Slowly add bromine dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 7-8 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., petroleum ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation.

The Sandmeyer Reaction: A Versatile Route from Aminopyridines

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the synthesis of aryl halides from aryl diazonium salts.[9] This reaction is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic substitution. The starting materials for halopyridine synthesis via the Sandmeyer reaction are the corresponding aminopyridines.

The process involves two key steps:

  • Diazotization: The aminopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt.

  • Halogenation: The diazonium salt is then treated with a copper(I) halide (CuX, where X = Cl, Br, I) to yield the corresponding halopyridine.

Workflow for Sandmeyer Synthesis of Halopyridines

G Start Aminopyridine Diazotization Diazotization (NaNO₂, H⁺) Start->Diazotization Diazonium Pyridyldiazonium Salt Diazotization->Diazonium Halogenation Halogenation (CuX) Diazonium->Halogenation Product Halopyridine Halogenation->Product

Caption: Key steps in the Sandmeyer synthesis of halopyridines.

Protocol 2: Synthesis of 4-Iodopyridine via Sandmeyer Reaction [10]

  • Diazotization: Prepare a solution of 4-aminopyridine in an appropriate acid at low temperature (typically 0-5°C). Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • Halogenation: In a separate flask, prepare a solution of potassium iodide in water. Add the freshly prepared diazonium salt solution to the potassium iodide solution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted pyridine.

  • Work-up and Purification: The reaction mixture is then worked up by neutralization and extraction with an organic solvent. The crude product is purified by crystallization or chromatography.

The Pivotal Role of Pyridine N-Oxides

The discovery that pyridine can be oxidized to pyridine N-oxide opened up new avenues for its functionalization.[9][11][12][13] The N-oxide group has a profound effect on the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution, particularly at the 4-position.[11][12]

Simultaneously, the positively charged nitrogen atom in the N-oxide enhances the ring's susceptibility to nucleophilic attack, especially at the 2- and 6-positions.[11] This dual reactivity makes pyridine N-oxides exceptionally versatile intermediates.

A common and historically significant method for converting pyridine N-oxides to 2-halopyridines involves the use of phosphorus oxychloride (POCl₃) or other chlorinating agents.[14][15][16][17]

Mechanism of 2-Chloropyridine Synthesis from Pyridine N-Oxide

G PNO Pyridine N-Oxide Intermediate1 Adduct PNO->Intermediate1 + POCl₃ POCl3 POCl₃ Intermediate2 Dihydropyridine Intermediate Intermediate1->Intermediate2 + Cl⁻ Cl_minus Cl⁻ Product 2-Chloropyridine Intermediate2->Product - [PO₂Cl₂]⁻ - H⁺ PO2Cl2_minus [PO₂Cl₂]⁻

Caption: Synthesis of 2-chloropyridine from pyridine N-oxide using POCl₃.

Protocol 3: Synthesis of 2-Chloropyridine from Pyridine N-Oxide [18]

  • Reaction Setup: In a reaction vessel, add pyridine N-oxide to a solvent such as dichloromethane.

  • Addition of Reagents: Add oxalyl chloride and triethylamine to the mixture and stir under appropriate temperature conditions (e.g., 5-10°C).

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 1-1.5 hours).

  • Purification: The reaction mixture is then subjected to vacuum distillation to remove the solvent and other volatile components. Further distillation at a higher temperature and under vacuum yields the 2-chloropyridine product.

Modern Strategies for Regioselective Halogenation

The demand for highly functionalized and complex molecules in drug discovery has driven the development of more sophisticated and regioselective methods for halopyridine synthesis.

Zincke Imine Intermediates: A Ring-Opening/Closing Approach

A novel and powerful strategy for the 3-selective halogenation of pyridines involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. This approach, championed by the McNally group, transforms the electron-deficient pyridine into a series of reactive alkenes that can undergo highly regioselective halogenation under mild conditions.[19][20][21][22][23][24][25] The halogenated Zincke imine is then cyclized to regenerate the pyridine ring, now bearing a halogen at the 3-position.

Transition-Metal Catalyzed C-H Halogenation

The field of C-H activation has provided powerful tools for the direct functionalization of unreactive C-H bonds. Transition-metal catalysis, particularly with palladium and iridium, has been successfully applied to the regioselective halogenation of pyridines. The Hartwig group, for instance, has developed methods for the sterically controlled C3- and C4-halogenation of pyridines.[26][27][28][29][30] These methods often proceed under milder conditions than classical electrophilic halogenations and offer complementary regioselectivity.

Comparative Summary of Halopyridine Synthesis Methods

MethodPosition(s) HalogenatedConditionsAdvantagesDisadvantages
Electrophilic Halogenation Primarily C3, C5Harsh (high temp., strong acid)Direct C-H functionalizationLow regioselectivity, harsh conditions, low yields
Sandmeyer Reaction C2, C3, C4Mild to moderateGood yields, versatileRequires aminopyridine precursor
Pyridine N-Oxide Chemistry Primarily C2, C4Mild to moderateHigh yields, good regioselectivityRequires N-oxide formation and deoxygenation steps
Zincke Imine Intermediates C3MildHigh regioselectivity for C3Multi-step one-pot procedure
Transition-Metal Catalysis C2, C3, C4 (depending on catalyst)MildHigh regioselectivity, good functional group toleranceCatalyst cost and sensitivity

Conclusion

The synthesis of halopyridines has undergone a remarkable transformation from its early, often challenging, beginnings. The evolution from harsh, non-selective methods to elegant, regiocontrolled strategies underscores the ingenuity and progress in the field of organic synthesis. For researchers in drug development and materials science, a deep understanding of these diverse synthetic routes is paramount for the efficient and strategic construction of novel molecular architectures. The continued development of catalytic and mechanistically novel approaches promises to further expand the synthetic toolbox for accessing these vital chemical building blocks.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of (5-Bromo-3-chloropyridin-2-yl)methanol in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5][6][7][8] (5-Bromo-3-chloropyridin-2-yl)methanol is a key heterocyclic building block, offering multiple reaction sites for sequential and regioselective functionalization.[9][10] Its utility in drug discovery is significant, serving as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders.[9]

This guide provides an in-depth analysis of the application of this compound in Suzuki cross-coupling reactions, detailing the mechanistic principles, offering a comprehensive experimental protocol, and discussing critical parameters for reaction optimization and troubleshooting.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[11] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br or C-Cl bond of this compound). The reactivity of the halide is crucial, with the order typically being I > OTf > Br >> Cl.[7][12] This step forms a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid or its ester) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7][13] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

The presence of the pyridine nitrogen can sometimes pose a challenge, as it can coordinate to the palladium catalyst and potentially inhibit its activity.[14][15] Furthermore, the electron-deficient nature of the pyridine ring can influence the reactivity of the C-X bonds.

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR ArX Ar-X ArX->OxAdd RBOH2 R-B(OH)₂ + Base RBOH2->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.[16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[14]

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)[8][14]

  • Anhydrous, degassed solvents

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or microwave vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[8] The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Arylboronic acid, Base Catalyst Add Palladium Catalyst Reagents->Catalyst Inert Evacuate & Backfill with Inert Gas (3x) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 85-100 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify

Figure 2: A generalized experimental workflow for the Suzuki cross-coupling reaction.

Critical Parameters and Optimization Strategies

Several factors can significantly influence the outcome of the Suzuki cross-coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and purity.[16]

ParameterTypical ConditionsOptimization Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be more effective.[14]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid.[13] Stronger bases may be required for less reactive substrates. The choice of base can also influence side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common.[8][17] The water is necessary for the activation of the boronic acid with certain bases.
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to decomposition and side reactions like protodeboronation.[14]
Boronic Acid 1.1 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion. However, a large excess can lead to homocoupling side products.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor choice of ligand, insufficient base, low temperature.Screen different palladium catalysts and ligands.[14] Use a stronger base or increase the temperature. Ensure all reagents are pure and solvents are anhydrous and degassed.
Protodeboronation High temperature, extended reaction time, presence of water with certain bases.Use fresh boronic acids or more stable boronic esters (e.g., pinacol esters).[14] Minimize reaction time and temperature.
Dehalogenation Presence of palladium hydride species.Screen different bases and solvents.[14]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[14]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pyridine-containing molecules via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and systematic optimization are essential for achieving successful outcomes. The protocols and insights provided in these application notes serve as a comprehensive guide for researchers in academia and industry to effectively utilize this important synthetic tool in their drug discovery and materials science endeavors.

References

The Strategic Utility of (5-Bromo-3-chloropyridin-2-yl)methanol in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and the Rise of a Key Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of therapeutic agents.[1][2] Its presence is not merely structural; the nitrogen atom imparts unique physicochemical properties, influencing solubility, bioavailability, and the capacity for crucial intermolecular interactions with biological targets.[3] Pyridine and its derivatives are integral to drugs spanning a wide range of applications, from antiviral and anticancer to cardiovascular and central nervous system disorders.[4][5]

Within this privileged class of heterocycles, (5-Bromo-3-chloropyridin-2-yl)methanol has emerged as a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds.[6] This di-halogenated pyridinylmethanol offers a synthetically tractable platform, with multiple reactive sites that can be selectively functionalized to construct intricate molecular frameworks. The bromine and chlorine substituents provide orthogonal handles for a variety of cross-coupling reactions, while the hydroxymethyl group serves as a key point for etherification, esterification, or conversion to other functional groups.[3] This application note provides a detailed exploration of the properties of this compound and its application in the synthesis of contemporary drug molecules, supported by detailed, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a key intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 1206968-88-8[7]
Molecular Formula C₆H₅BrClNO[7]
Molecular Weight 222.47 g/mol [7]
Appearance White to Off-White Solid[7]
Purity Typically ≥95%[7]
Storage 2-8°C, under inert gas[7]

Synthetic Protocol 1: Preparation of this compound

The most direct and efficient synthesis of this compound involves the selective reduction of the corresponding aldehyde, 5-Bromo-3-chloropicolinaldehyde. This transformation is a standard procedure in organic synthesis, typically achieving high yields and purity.

Causality Behind Experimental Choices:
  • Starting Material: 5-Bromo-3-chloropicolinaldehyde is a readily available starting material, making this a convergent and economically viable route.[8]

  • Reducing Agent: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible functional groups. It is also safer and easier to handle on a laboratory scale compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Solvent: A protic solvent like methanol is used to facilitate the reaction and to protonate the resulting alkoxide intermediate.

  • Temperature: The reaction is initially conducted at 0°C to control the exothermic nature of the reduction and to minimize potential side reactions. Allowing the reaction to warm to room temperature ensures its completion.

  • Workup: The aqueous workup with saturated ammonium chloride solution is a standard procedure to quench any unreacted NaBH₄ and to facilitate the extraction of the product into an organic solvent.

Experimental Workflow Diagram:

G start Start: 5-Bromo-3-chloropicolinaldehyde in Methanol step1 Cool to 0°C in an ice bath start->step1 step2 Portion-wise addition of Sodium Borohydride (NaBH₄) step1->step2 step3 Stir at 0°C for 30 minutes step2->step3 step4 Warm to room temperature and stir for 2 hours step3->step4 step5 Quench with saturated NH₄Cl solution step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry organic layer over Na₂SO₄ step6->step7 step8 Concentrate under reduced pressure step7->step8 end_node End: this compound step8->end_node

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-3-chloropicolinaldehyde (10.0 g, 45.3 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.88 g, 49.8 mmol, 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white to off-white solid.

Application Protocol 2: Synthesis of a Key Ripretinib Intermediate

This compound is a crucial building block in the synthesis of Ripretinib, a kinase inhibitor used in the treatment of advanced gastrointestinal stromal tumors.[9] The following protocol outlines a key step in a potential synthetic route to a Ripretinib intermediate, demonstrating the utility of our target molecule. This protocol describes the etherification of this compound with a substituted phenol.

Causality Behind Experimental Choices:
  • Reactants: this compound serves as the electrophilic precursor after in-situ activation. The chosen phenolic partner is a representative building block for Ripretinib.

  • Base: A strong base such as sodium hydride (NaH) is used to deprotonate the phenol, forming a more nucleophilic phenoxide anion, which is necessary for the subsequent Williamson ether synthesis.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation and does not interfere with the nucleophilic attack.

  • Activation of the Alcohol: While not explicitly shown in a separate step, the hydroxymethyl group of this compound would typically be converted to a better leaving group, such as a mesylate or tosylate, or used directly in a Mitsunobu-type reaction. For the purpose of this illustrative protocol, we will depict a direct Williamson ether synthesis, which may require activation. A more practical approach would be a two-step sequence involving conversion of the alcohol to the corresponding chloride or bromide followed by SN2 reaction with the phenoxide.

  • Temperature: The reaction is performed at an elevated temperature to overcome the activation energy barrier for the nucleophilic aromatic substitution or Williamson ether synthesis.

Synthetic Pathway Diagram:

G cluster_0 Reactant Preparation cluster_1 Core Intermediate cluster_2 Coupling Reaction cluster_3 Product Phenol Substituted Phenol in Anhydrous DMF Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Phenoxide Reaction Etherification in Anhydrous DMF at elevated temperature Phenoxide->Reaction Pyridinylmethanol This compound Pyridinylmethanol->Reaction Product Ripretinib Intermediate Reaction->Product

Caption: Logical flow for the synthesis of a Ripretinib intermediate.

Detailed Step-by-Step Protocol (Illustrative):
  • Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of a suitable substituted phenol (e.g., 4-amino-2-bromo-5-fluorophenol, 1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: To the cooled solution, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Activation of the Pyridinylmethanol (Pre-step): In a separate flask, this compound would be converted to a more reactive electrophile, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate. This activated intermediate would then be used in the next step.

  • Coupling Reaction: To the solution of the sodium phenoxide, add a solution of the activated (5-Bromo-3-chloropyridin-2-yl) derivative (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired Ripretinib intermediate.

Conclusion

This compound stands out as a strategically important intermediate in the field of drug discovery. Its di-halogenated pyridine core, coupled with a versatile hydroxymethyl group, provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. The protocols detailed herein offer a practical guide for the synthesis of this key intermediate and its application in the preparation of a contemporary therapeutic agent, Ripretinib. As the demand for novel and effective pharmaceuticals continues to grow, the utility of well-designed, functionalized building blocks like this compound will undoubtedly continue to expand.

References

Application Note: Versatile Synthesis of Pyridine-Based Derivatives from (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of diverse pyridine-based derivatives utilizing (5-Bromo-3-chloropyridin-2-yl)methanol as a strategic starting material. Pyridine scaffolds are cornerstones in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document outlines robust, field-proven methodologies for functionalizing this versatile building block through selective palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—at the more labile C5-bromo position. Furthermore, it details protocols for the chemical modification of the C2-hydroxymethyl group via oxidation and etherification. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction

The Central Role of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery and development.[2] As a bioisostere of a phenyl ring with an improved physicochemical profile, its incorporation into molecules can enhance properties like solubility and bioavailability.[2] Nitrogen-containing heterocycles are abundant in nature and form the structural basis of many pharmaceuticals, with pyridine being the second most common nitrogen heterocycle found in FDA-approved drugs.[1] These derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The ability to controllably substitute the pyridine ring is therefore of paramount importance for generating novel chemical entities with therapeutic potential.

This compound: A Strategic Starting Material

This compound is a highly valuable and versatile building block for constructing complex pyridine libraries.[4] Its utility stems from the orthogonal reactivity of its functional groups:

  • C5-Bromo Group: Highly susceptible to palladium-catalyzed cross-coupling reactions, serving as the primary handle for introducing carbon-carbon and carbon-nitrogen bonds.

  • C3-Chloro Group: Generally less reactive than the bromo group in standard cross-coupling conditions, allowing for selective functionalization at the C5 position. It can be targeted under more forcing conditions for subsequent diversification.

  • C2-Hydroxymethyl Group: A versatile functional group that can be oxidized to an aldehyde for subsequent imine formation or Wittig reactions, or can be converted into an ether or ester.

This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making it an ideal starting point for library synthesis in a drug discovery campaign.

Synthetic Pathways and Protocols

Overview of Synthetic Strategies

The strategic functionalization of this compound enables the creation of a multitude of derivatives. The primary pathways involve selective cross-coupling at the C5 position followed by, or preceded by, modification of the C2-methanol group.

G A This compound B Suzuki Coupling (Ar-B(OH)2) A->B Pd Cat. Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Cat. Base D Buchwald-Hartwig (R2NH) A->D Pd Cat. Base E Oxidation A->E MnO2 J Etherification (R-X) A->J NaH F 5-Aryl Derivative B->F G 5-Alkynyl Derivative C->G H 5-Amino Derivative D->H I Pyridine-2-carbaldehyde Derivative E->I K 2-Alkoxymethyl Derivative J->K Suzuki Suzuki-Miyaura Coupling Reaction A D A->D B C L1 Pd(PPh3)4, Na2CO3 L2 Dioxane/H2O, 80-100 °C Sonogashira Sonogashira Coupling Reaction A D A->D B C L1 Pd(PPh3)4, CuI, Et3N L2 THF, rt to 50 °C Buchwald Buchwald-Hartwig Amination Reaction A D A->D B C L1 Pd2(dba)3, Xantphos L2 NaOtBu, Toluene, 110 °C Oxidation Oxidation of Methanol to Aldehyde A D A->D L1 MnO2 (activated) L2 DCM, rt

References

The Strategic Application of (5-Bromo-3-chloropyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activity is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals. Among these, (5-Bromo-3-chloropyridin-2-yl)methanol has emerged as a critical and highly versatile building block, primarily owing to its strategically positioned functional groups that allow for sequential and regioselective modifications. This di-halogenated pyridine derivative serves as a linchpin in the synthesis of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors.

The presence of a bromine atom at the 5-position and a chlorine atom at the 3-position offers differential reactivity, enabling chemists to perform selective cross-coupling reactions. The hydroxymethyl group at the 2-position provides a convenient handle for oxidation to the corresponding aldehyde, a key electrophile for the construction of more elaborate structures. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, with a focus on its role in the synthesis of the approved kinase inhibitor, Ripretinib. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the broader implications for drug development professionals.

Core Physicochemical Properties and Reactivity

A comprehensive understanding of the physicochemical properties and reactivity of this compound is fundamental to its effective application.

PropertyValueSource
CAS Number 1206968-88-8[1]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [2]
Appearance White to off-white solid[1]
Storage 2-8°C, under inert gas[1]

The key to the synthetic utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for selective functionalization at the 5-position while leaving the 3-position available for subsequent transformations.

Application Showcase: Synthesis of the Kinase Inhibitor Ripretinib

A prime example of the strategic application of this compound is in the synthesis of Ripretinib (Qinlock®), a multikinase inhibitor used for the treatment of advanced gastrointestinal stromal tumors (GIST). The synthesis of Ripretinib leverages the unique functionalities of the this compound scaffold to construct the complex dihydronaphthyridine core of the final drug molecule.

Retrosynthetic Analysis of Ripretinib

A simplified retrosynthetic analysis reveals the critical role of the aldehyde derivative of our title compound, 5-Bromo-3-chloropicolinaldehyde.

G Ripretinib Ripretinib Intermediate_A Urea Formation Ripretinib->Intermediate_A Intermediate_B Naphthyridinone Core Intermediate_A->Intermediate_B Intermediate_C Key Aldehyde: 5-Bromo-3-chloropicolinaldehyde Intermediate_B->Intermediate_C Starting_Material This compound Intermediate_C->Starting_Material Oxidation

Caption: Retrosynthetic pathway for Ripretinib highlighting the key intermediate.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations involving this compound and its derivatives in the context of Ripretinib synthesis and other potential applications.

Protocol 1: Synthesis of this compound

While commercially available, understanding the synthesis of the title compound from its corresponding carboxylic acid provides valuable context.[3]

Reaction Scheme:

5-Bromo-3-chloropicolinic acid → this compound

Materials and Reagents:

  • 5-Bromo-3-chloropicolinic acid[4][5]

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 5-Bromo-3-chloropicolinic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (1.5 eq) at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality and Self-Validation: The use of borane-THF provides a mild and selective method for the reduction of the carboxylic acid to the primary alcohol without affecting the halogen substituents on the pyridine ring. The workup procedure is designed to neutralize any acidic residues and remove water-soluble byproducts, ensuring the purity of the final product.

Protocol 2: Oxidation to 5-Bromo-3-chloropicolinaldehyde

The oxidation of the primary alcohol to the aldehyde is a pivotal step, creating a key electrophilic center for subsequent C-C bond formation.

Reaction Scheme:

This compound → 5-Bromo-3-chloropicolinaldehyde

Materials and Reagents:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers are clear, then separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-Bromo-3-chloropicolinaldehyde is often used in the next step without further purification.[6]

Causality and Self-Validation: Dess-Martin periodinane is a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The workup with sodium thiosulfate is essential to quench any remaining DMP and its byproducts.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The bromine at the 5-position is an excellent handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling. This reaction is fundamental for building molecular complexity.

G Start This compound or derivative Product 5-Aryl-3-chloropyridin-2-yl derivative Start->Product Suzuki-Miyaura Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Bromo-3-chloropyridin-2-yl)methanol in Pharmaceutical Synthesis

This compound is a crucial heterocyclic building block in the landscape of modern pharmaceutical development.[1] Its substituted pyridine core is a common motif in a wide array of biologically active molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of bromo, chloro, and hydroxymethyl functional groups offers multiple points for further chemical modification, enabling the construction of complex molecular architectures required for targeted drug therapies.[2] This guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, focusing on practical protocols, process optimization, and stringent quality control measures essential for pharmaceutical production.

Synthetic Strategy: A Two-Step Approach to this compound

The large-scale synthesis of this compound is most efficiently achieved through a two-step process, commencing with the commercially available starting material, 3-bromo-5-chloro-2-methylpyridine. The synthetic pathway involves an oxidation of the methyl group to a carboxaldehyde, followed by a selective reduction to the desired primary alcohol. This approach is advantageous for large-scale production due to the availability of the starting material, the high selectivity of the reactions, and the straightforward purification procedures.

Synthesis_Workflow A 3-Bromo-5-chloro-2-methylpyridine B Oxidation A->B SeO2 or other oxidant C 3-Bromo-5-chloro-2-pyridinecarboxaldehyde B->C D Reduction C->D NaBH4 E This compound D->E Reduction_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Aldehyde R-CHO 3-Bromo-5-chloro-2-pyridinecarboxaldehyde C=O Alkoxide R-CH(O⁻)H Alkoxide Intermediate Aldehyde->Alkoxide Hydride H⁻ (from NaBH₄) Hydride->Aldehyde:p Alkoxide_p R-CH(O⁻)H Alkoxide Intermediate Alcohol R-CH₂OH this compound Alkoxide_p->Alcohol H2O H₂O (work-up) H2O->Alkoxide_p:p

References

Application Notes and Protocols: (5-Bromo-3-chloropyridin-2-yl)methanol as a Versatile Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the backbone of numerous FDA-approved drugs and functional organic materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, enhancing biological activity and creating novel molecular architectures.[2][3] (5-Bromo-3-chloropyridin-2-yl)methanol is a particularly valuable building block, offering multiple reaction handles for diversification. The presence of distinct halogen atoms (bromine and chlorine) at positions 5 and 3, respectively, allows for selective, stepwise functionalization through various cross-coupling reactions. The hydroxymethyl group at the 2-position provides a versatile point for further transformations, including oxidation to an aldehyde for subsequent cyclization reactions or conversion to a leaving group for nucleophilic substitution.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound in the synthesis of novel heterocyclic frameworks. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and subsequent cyclization cascades, to demonstrate the immense potential of this building block in modern drug discovery and organic synthesis.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with the molecular formula C₆H₅BrClNO.[4][5] The reactivity of this molecule is dictated by its three key functional groups:

  • 5-Bromo Substituent: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • 3-Chloro Substituent: The carbon-chlorine bond is less reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. However, under more forcing conditions or with specialized catalyst systems, the chlorine atom can also participate in cross-coupling reactions.

  • 2-Hydroxymethyl Group: This primary alcohol can be readily oxidized to the corresponding aldehyde, a key intermediate for various cyclization reactions. It can also be converted into a better leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

This differential reactivity allows for a modular and strategic approach to the synthesis of complex, highly functionalized pyridine derivatives.

Core Synthetic Strategies and Protocols

The following sections outline detailed protocols for the transformation of this compound into diverse heterocyclic systems.

Synthesis of Fused Pyridyl Heterocycles via Sequential Cross-Coupling and Cyclization

A powerful strategy for constructing novel fused heterocycles involves a two-step sequence: initial functionalization via a palladium-catalyzed cross-coupling reaction at the 5-position, followed by an intramolecular cyclization.

This protocol details the synthesis of a substituted pyrido[2,3-b]furan, a scaffold of interest in medicinal chemistry, via a Suzuki coupling followed by a palladium-catalyzed intramolecular C-O bond formation.

Experimental Workflow:

G A This compound B Suzuki Coupling (2-Hydroxyphenyl)boronic acid, Pd(PPh3)4, K2CO3 A->B Step 1 C 5-(2-Hydroxyphenyl)-3-chloropyridin-2-yl)methanol B->C D Intramolecular Cyclization Pd(OAc)2, P(o-tol)3, Cs2CO3 C->D Step 2 E Novel Pyrido[2,3-b]furan Derivative D->E

Caption: Workflow for Pyrido[2,3-b]furan Synthesis.

Protocol 1: Suzuki Coupling of this compound with (2-Hydroxyphenyl)boronic acid

This step introduces a phenol moiety at the 5-position of the pyridine ring, setting the stage for the subsequent cyclization. The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[6][7]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1206968-88-8222.471.01.0
(2-Hydroxyphenyl)boronic acid89466-08-0137.941.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-1-10 mL-
Water7732-18-5-2 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), (2-hydroxyphenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (5-(2-hydroxyphenyl)-3-chloropyridin-2-yl)methanol.

Protocol 2: Intramolecular Cyclization to the Pyrido[2,3-b]furan Derivative

This step involves a palladium-catalyzed intramolecular C-O bond formation to construct the furan ring.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(5-(2-Hydroxyphenyl)-3-chloropyridin-2-yl)methanol--1.01.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.10.1
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.20.2
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
Toluene108-88-3-15 mL-

Procedure:

  • To a dry Schlenk tube, add (5-(2-hydroxyphenyl)-3-chloropyridin-2-yl)methanol (1.0 mmol), palladium(II) acetate (0.1 mmol), tri(o-tolyl)phosphine (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (15 mL).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired pyrido[2,3-b]furan derivative.

This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine, a privileged scaffold in medicinal chemistry, through a Buchwald-Hartwig amination followed by a condensation/cyclization reaction.

Experimental Workflow:

G A This compound B Buchwald-Hartwig Amination Ammonia source, Pd catalyst, Ligand, Base A->B Step 1 C (5-Amino-3-chloropyridin-2-yl)methanol B->C D Condensation/Cyclization α-Haloketone, Base C->D Step 2 E Novel Imidazo[1,2-a]pyridine Derivative D->E

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

Protocol 3: Buchwald-Hartwig Amination of this compound

This reaction introduces an amino group at the 5-position, which is a key step for the subsequent construction of the imidazole ring. The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[5][8][9]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1206968-88-8222.471.01.0
Benzophenone imine1013-88-3181.241.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene108-88-3-10 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (10 mL).

  • Add benzophenone imine (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting imine is then hydrolyzed by stirring with 2 M HCl in THF at room temperature for 2 hours.

  • Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to give (5-amino-3-chloropyridin-2-yl)methanol.

Protocol 4: Condensation and Cyclization to the Imidazo[1,2-a]pyridine Derivative

The 2-aminopyridine derivative undergoes condensation with an α-haloketone followed by intramolecular cyclization to form the fused imidazole ring.[3][10]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(5-Amino-3-chloropyridin-2-yl)methanol--1.01.0
2-Bromoacetophenone70-11-1199.041.11.1
Sodium Bicarbonate (NaHCO₃)144-55-884.013.03.0
Ethanol64-17-5-15 mL-

Procedure:

  • Dissolve (5-amino-3-chloropyridin-2-yl)methanol (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add sodium bicarbonate (3.0 mmol) and 2-bromoacetophenone (1.1 mmol).

  • Reflux the mixture for 8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Synthesis of Fused Heterocycles via Oxidation and Subsequent Cyclization

The hydroxymethyl group at the 2-position can be oxidized to an aldehyde, which is a versatile intermediate for various cyclization reactions.

This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine, another important heterocyclic core, through oxidation of the starting material followed by a three-component reaction.

Experimental Workflow:

G A This compound B Oxidation MnO2 or Dess-Martin periodinane A->B Step 1 C 5-Bromo-3-chloropicolinaldehyde B->C D Three-Component Reaction 6-Aminouracil, Malononitrile, Base C->D Step 2 E Novel Pyrido[2,3-d]pyrimidine Derivative D->E

References

The Pivotal Role of (5-Bromo-3-chloropyridin-2-yl)methanol in the Synthesis of Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond COX Inhibition

For decades, the landscape of anti-inflammatory drug discovery has been dominated by agents targeting the cyclooxygenase (COX) enzymes. However, the quest for more targeted therapies with improved side-effect profiles has led researchers to explore novel mechanisms of action. A key player in this evolution is the strategic use of versatile chemical building blocks to construct complex molecular architectures. Among these, (5-Bromo-3-chloropyridin-2-yl)methanol has emerged as a critical starting material in the synthesis of a new wave of anti-inflammatory compounds, particularly those targeting kinases involved in inflammatory signaling cascades. This technical guide provides an in-depth exploration of its application, complete with detailed protocols and mechanistic insights for researchers in drug development.

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in creating novel anti-inflammatory agents stems from the ability to selectively modify its functional groups, enabling the construction of molecules that target key players in the inflammatory response beyond the traditional COX enzymes.

Shifting Paradigms: Targeting Inflammatory Kinases

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. While COX inhibitors are effective, they can be associated with gastrointestinal and cardiovascular side effects.[2] This has spurred the development of more specific inhibitors of intracellular signaling pathways that drive inflammation. Kinases such as Bruton's tyrosine kinase (BTK) and Hematopoietic Progenitor Kinase 1 (HPK1) have been identified as crucial nodes in these pathways, making them attractive targets for therapeutic intervention.

The Role of BTK and HPK1 in Inflammation

Bruton's tyrosine kinase is a key component of B-cell receptor signaling, which is integral to the activation, proliferation, and differentiation of B-cells.[3] Dysregulation of B-cell signaling is implicated in various autoimmune and inflammatory conditions. Similarly, HPK1 is a negative regulator of T-cell activation.[4] Inhibiting HPK1 can enhance the immune response against tumors but also plays a role in modulating inflammatory responses, making it a target for autoimmune diseases.[4][5]

Application of this compound in Synthesizing Kinase Inhibitors

The unique substitution pattern of this compound, featuring bromo, chloro, and hydroxymethyl groups on a pyridine ring, provides multiple reactive handles for synthetic chemists. This allows for a modular approach to building complex molecules, such as the biaryl compounds used as BTK inhibitors and the tetrahydropyrido[3,4-d]pyrimidines that act as HPK1 inhibitors.[5][6]

General Synthetic Strategy

A common strategy involves the initial modification of the hydroxymethyl group, followed by cross-coupling reactions at the bromine-substituted position to introduce aryl or heteroaryl moieties. The chlorine atom can also be displaced or involved in further transformations.

G A This compound B Oxidation or Halogenation A->B Step 1 C Key Intermediate (e.g., Aldehyde or Bromomethyl derivative) B->C D Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E Further Functionalization / Cyclization D->E Step 3 F Final Anti-inflammatory Agent (e.g., BTK or HPK1 Inhibitor) E->F G A 5-Bromo-2-(bromomethyl)-3-chloropyridine B Nucleophilic Substitution with a protected amine A->B C Substituted Pyridine Intermediate B->C D Suzuki Coupling with a boronic acid/ester C->D E Biaryl Pyridine Intermediate D->E F Deprotection and Cyclization E->F G Tetrahydropyrido[3,4-d]pyrimidine Core F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (5-Bromo-3-chloropyridin-2-yl)methanol. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Understanding the Chemistry: A Plausible Synthetic Route and Its Implications for Purification

To effectively troubleshoot the purification of this compound, it is crucial to understand its synthetic origin, as the impurities present in the crude product are direct consequences of the reaction pathway and conditions employed. A plausible and efficient synthesis commences with a commercially available starting material, 2,5-dibromo-3-chloropyridine. The synthetic sequence involves a regioselective metal-halogen exchange, formylation, and subsequent reduction.

A Note on Synthetic Plausibility: While numerous synthetic routes can be envisioned, the following pathway is designed based on common and scalable laboratory practices for the functionalization of pyridine rings. The impurities discussed are those logically expected from this synthetic sequence.

The proposed three-step synthesis is as follows:

  • Regioselective Lithiation: Treatment of 2,5-dibromo-3-chloropyridine with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) is expected to selectively replace the bromine at the 2-position with lithium. This regioselectivity is driven by the directing effect of the pyridine nitrogen.

  • Formylation: The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the 2-position, yielding 5-bromo-3-chloro-2-pyridinecarboxaldehyde.

  • Reduction: Finally, the aldehyde is reduced to the corresponding alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

This synthetic approach is efficient but can lead to a variety of impurities that complicate the purification process.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during the purification of your target compound.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Purity After Aqueous Workup - Incomplete reaction during any of the synthetic steps. - Presence of unreacted starting materials (2,5-dibromo-3-chloropyridine). - Formation of isomeric byproducts. - Hydrolysis of intermediates.- Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your target compound and other basic impurities will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent. This will remove non-basic impurities.[1] - Brine Wash: After extraction, wash the organic layer with brine (saturated NaCl solution) to remove residual water and some polar impurities.
Difficulty in Achieving High Purity by Recrystallization - The compound oils out instead of crystallizing. - Co-crystallization with impurities of similar structure and polarity. - Poor solubility in common recrystallization solvents.- Solvent Screening: Experiment with various solvent systems. A good starting point is a nonpolar solvent in which the compound is sparingly soluble at room temperature but soluble when hot (e.g., hexanes, heptane) paired with a more polar solvent in which the compound is more soluble (e.g., ethyl acetate, dichloromethane).[2] - Two-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and slowly add a "bad" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3][4] - Seeding: If crystallization is slow to initiate, add a small seed crystal of pure product to the cooled, saturated solution.[5][6]
Tailing or Broad Peaks During Column Chromatography - Interaction of the basic pyridine nitrogen with acidic silica gel. - Co-elution of the product with structurally similar impurities.- Use of Triethylamine (TEA): Add a small amount of triethylamine (0.1-1%) to your eluent system. The TEA will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation. - Gradient Elution: Start with a less polar eluent system (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will help to separate compounds with different polarities more effectively. - Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic) or a C18-functionalized silica for reversed-phase chromatography.
Presence of Isomeric Impurities - Incomplete regioselectivity during the lithiation step, leading to the formation of (3-Bromo-5-chloropyridin-2-yl)methanol.- Careful Fraction Collection: During column chromatography, collect small fractions and analyze them by TLC or HPLC to identify and isolate the desired isomer. - Preparative HPLC: For very challenging separations, preparative HPLC with a suitable column (e.g., a phenyl or cyano column) may be necessary.
Product Degradation During Purification - Some functionalized pyridines can be sensitive to prolonged exposure to acidic or basic conditions, or heat.- Mild Conditions: Use mild acids and bases for extraction and avoid prolonged heating during recrystallization. - Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

Based on the plausible synthetic route, the most common impurities include:

  • Unreacted Starting Material: 2,5-dibromo-3-chloropyridine.

  • Aldehyde Intermediate: 5-bromo-3-chloro-2-pyridinecarboxaldehyde (from incomplete reduction).

  • Isomeric Byproduct: (3-Bromo-5-chloropyridin-2-yl)methanol (if the initial lithiation is not completely regioselective).

  • Over-reduction Product: 5-bromo-3-chloro-2-methylpyridine (if a stronger reducing agent is used or under harsh conditions).

  • Hydrolysis Product: 5-bromo-3-chloro-pyridin-2-ol (if the lithiated intermediate reacts with water).

Q2: How can I effectively separate the desired product from the unreacted aldehyde intermediate?

The aldehyde is less polar than the corresponding alcohol. Therefore, during column chromatography, the aldehyde will elute before the desired alcohol product. A gradient elution from a low polarity solvent system to a higher polarity one will effectively separate these two compounds.

Q3: My compound appears as a yellow or brown solid/oil. Is this normal?

While pure this compound is expected to be a white to off-white solid, coloration in the crude product is common and can be due to trace impurities or degradation products.[7] Purification by column chromatography followed by recrystallization should yield a purer, less colored product. The use of activated charcoal during recrystallization can also help to remove colored impurities.[5]

Q4: What is the best way to monitor the purity of my fractions during column chromatography?

Thin-layer chromatography (TLC) is the most convenient method. Use the same eluent system as your column or a slightly more polar one to ensure good separation on the TLC plate. Visualize the spots under a UV lamp (254 nm). The desired product should have a different Rf value than the major impurities. Staining with potassium permanganate can also be used to visualize alcohol-containing compounds.

Q5: Can I use distillation for purification?

Given the relatively high molecular weight and the presence of polar functional groups, this compound is likely to have a high boiling point and may not be stable to high temperatures. Therefore, distillation is generally not the recommended primary purification method for this compound.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel in a slurry of a nonpolar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Initial Cleanup Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Column Separation of Impurities Recrystallization Recrystallization (EtOAc/Hexanes) Column->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure

Caption: A typical purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Impure Product q1 Multiple spots on TLC? start->q1 ans1_yes Perform Column Chromatography q1->ans1_yes Yes ans1_no Proceed to Recrystallization q1->ans1_no No q2 Streaking/tailing on TLC? ans2_yes Add TEA to eluent q2->ans2_yes Yes ans2_no Standard Chromatography q2->ans2_no No q3 Product oils out during recrystallization? ans3_yes Try different solvent system or two-solvent method q3->ans3_yes Yes ans3_no Successful Crystallization q3->ans3_no No ans1_yes->q2 ans1_no->q3

Caption: Decision tree for troubleshooting common purification issues.

References

common side products in the synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1][2] As a key building block in the development of various pharmaceutical and agrochemical compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, minimize, and eliminate common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the expected side products?

The most prevalent and direct method for synthesizing this compound is the reduction of the corresponding aldehyde, 5-bromo-3-chloropyridine-2-carbaldehyde. This is analogous to the synthesis of other pyridinemethanols, such as the reduction of nicotinaldehyde to produce 3-pyridinemethanol.[3] The choice of reducing agent is critical and significantly influences the side product profile.

Common reducing agents and their associated potential side products are detailed in the table below:

Reducing AgentCommon Side ProductsFormation Mechanism
Sodium Borohydride (NaBH₄) Unreacted starting materialIncomplete reaction due to insufficient reagent or reaction time.
Over-reduction to 2-methyl-5-bromo-3-chloropyridineLess common with NaBH₄, but can occur under harsh conditions.
Lithium Aluminum Hydride (LiAlH₄) Over-reduction to 2-methyl-5-bromo-3-chloropyridineLiAlH₄ is a very strong reducing agent and can reduce the alcohol further.
Debromination/Dechlorination productsPartial or complete removal of halogen substituents.
Diisobutylaluminium Hydride (DIBAL-H) Unreacted starting materialIncomplete reaction, often due to stoichiometry or temperature control.

Troubleshooting Guide

Issue 1: Identification and Minimization of Over-reduction Product

Q2: I am observing a significant amount of a non-polar impurity in my crude product mixture after reduction. How can I identify and prevent its formation?

This non-polar impurity is likely the over-reduction product, 2-methyl-5-bromo-3-chloropyridine . Its formation is more pronounced when using strong, non-selective reducing agents like LiAlH₄.

Identification:

  • TLC Analysis: The methyl derivative will have a higher Rf value (less polar) than the desired alcohol.

  • ¹H NMR Spectroscopy: Look for a singlet around 2.5 ppm corresponding to the methyl protons, and the disappearance of the broad singlet for the hydroxyl proton and the singlet for the methylene protons of the alcohol.

  • Mass Spectrometry: The molecular ion peak will be 16 mass units lower than the desired product (loss of an oxygen atom).

Prevention:

  • Choice of Reducing Agent: Opt for a milder reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ is generally selective for aldehydes and ketones and is less likely to reduce the resulting alcohol.

  • Temperature Control: Perform the reduction at low temperatures (e.g., 0 °C to room temperature). Avoid prolonged heating.

  • Stoichiometry: Use a controlled amount of the reducing agent (typically 1.0-1.2 equivalents for NaBH₄).

Experimental Protocol: Selective Reduction using NaBH₄

  • Dissolve 5-bromo-3-chloropyridine-2-carbaldehyde in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Presence of Unreacted Starting Material

Q3: My final product is contaminated with the starting aldehyde. What could be the cause and how do I resolve this?

The presence of unreacted 5-bromo-3-chloropyridine-2-carbaldehyde is a common issue resulting from an incomplete reaction.

Causality and Prevention:

  • Insufficient Reducing Agent: The reducing agent may have been partially decomposed by moisture or an acidic impurity in the solvent. Ensure the use of anhydrous solvents and fresh reagents. A slight excess of the reducing agent (e.g., 1.2 equivalents of NaBH₄) can be beneficial.

  • Short Reaction Time: Monitor the reaction to completion using TLC before quenching.

  • Low Temperature: While low temperatures are crucial to prevent side reactions, the reaction may be sluggish. Allow for a longer reaction time if performed at very low temperatures.

Purification:

  • Column Chromatography: Silica gel column chromatography is effective for separating the more polar alcohol product from the less polar aldehyde starting material. A gradient elution with a mixture of hexane and ethyl acetate is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Issue 3: Side Products from Alternative Synthetic Routes

Q4: I am synthesizing this compound via hydrolysis of 2-acetoxymethyl-5-bromo-3-chloropyridine. What are the potential side products in this case?

Hydrolysis of the acetate precursor is another viable route. The primary concerns here are incomplete hydrolysis and potential transesterification if an alcohol is used as a solvent.

Potential Side Products:

  • Unreacted Starting Material (2-acetoxymethyl-5-bromo-3-chloropyridine): This can result from insufficient hydrolysis time or non-optimal pH.

  • Transesterification Product (e.g., 2-ethoxymethyl-5-bromo-3-chloropyridine): If the hydrolysis is carried out in an alcoholic solvent like ethanol under basic conditions, transesterification can compete with hydrolysis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis side products.

Prevention and Resolution:

  • Reaction Conditions: For complete hydrolysis, ensure adequate reaction time and appropriate catalytic conditions (acid or base). Aqueous conditions with a co-solvent like THF can prevent transesterification.

  • Purification: Column chromatography can effectively separate the desired alcohol from the less polar ester starting material and any transesterification byproducts.

Visualizing Reaction Pathways and Side Products

The following diagram illustrates the primary synthetic route and the formation of the main side product.

Synthesis_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reaction A 5-Bromo-3-chloropyridine-2-carbaldehyde B This compound A->B Reduction (e.g., NaBH₄) C 2-Methyl-5-bromo-3-chloropyridine A->C Over-reduction (e.g., LiAlH₄)

Caption: Synthesis of this compound and a common side product.

References

Technical Support Center: Troubleshooting Low Yield in (5-Bromo-3-chloropyyridin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this critical reaction. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route and achieve more consistent and successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a significantly lower than expected yield in my synthesis of this compound. What are the most common causes?

A low yield in this synthesis can stem from several factors, often related to the choice of starting materials and the specific reaction conditions employed. The most common synthetic routes involve the reduction of a corresponding carbonyl compound (an aldehyde or a carboxylic acid derivative) or a Grignard reaction. Here are the primary areas to investigate:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. For instance, in reductions using sodium borohydride (NaBH₄), the reaction is typically performed at a low temperature (0 °C to room temperature) to minimize side reactions.[1]

  • Reagent Quality and Stoichiometry: The purity of your starting material, whether it's the corresponding aldehyde or a pyridine derivative for a Grignard reaction, is paramount. Additionally, the precise stoichiometry of your reducing agent or Grignard reagent is crucial. An excess or deficit can lead to incomplete reactions or the formation of byproducts.

  • Moisture and Air Sensitivity: Grignard reactions, in particular, are highly sensitive to moisture and atmospheric oxygen.[2][3][4] The presence of water can quench the Grignard reagent, leading to a significant drop in yield.

  • Side Reactions: The pyridine ring itself can be susceptible to side reactions, such as over-reduction or rearrangements, depending on the chosen reagents and conditions.

Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

An incomplete reaction is a common hurdle. Here’s a systematic approach to troubleshoot this issue:

For Carbonyl Reduction Routes:

  • Increase Reducing Agent Equivalents: You may be experiencing deactivation of the reducing agent. A modest increase in the equivalents of NaBH₄ or other reducing agents can often resolve this. However, be cautious of over-reduction.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reaction time may be necessary.

  • Optimize Temperature: While low temperatures are generally recommended to control selectivity, a slight increase in temperature might be required to provide the necessary activation energy for the reaction to go to completion.

For Grignard Reaction Routes:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Diethyl ether is a common solvent for these reactions.[1]

  • Verify Grignard Reagent Activity: The quality of the Grignard reagent is critical. If it has been stored for a long time or exposed to air, its activity may be diminished. Consider preparing it fresh or titrating it before use.

Below is a workflow to diagnose and address an incomplete reaction:

References

Technical Support Center: Purification of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-3-chloropyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this critical pharmaceutical intermediate. Here, you will find scientifically grounded, field-proven insights to help you achieve high purity and batch-to-batch consistency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of pure this compound?

A1: Pure this compound is typically a white to off-white solid.[1] Chemically, it is a substituted pyridylmethanol, a class of compounds that are generally stable at room temperature when protected from strong oxidizing agents. For long-term storage, it is recommended to keep the material at 2-8°C under an inert atmosphere to prevent potential degradation.[1]

Q2: My NMR spectrum shows a small peak around 9-10 ppm. What is this impurity?

A2: A peak in the 9-10 ppm region of a 1H NMR spectrum is characteristic of an aldehyde proton. This strongly suggests the presence of the unreacted starting material, 5-bromo-3-chloropyridine-2-carbaldehyde.[2][3] This is the most common impurity, arising from incomplete reduction during the synthesis.

Q3: Why is achieving high purity for this intermediate so important?

A3: As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, the purity of this compound is paramount.[4] Impurities can lead to the formation of unwanted side products in subsequent steps, complicating downstream purification, reducing overall yield, and potentially introducing toxicological risks into the final product.

Q4: What are the primary methods for purifying this compound?

A4: The two most effective and widely used purification techniques for this compound are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of the purification. Recrystallization is often effective for removing minor impurities if a suitable solvent system can be found, while column chromatography provides more robust separation for complex mixtures or closely related impurities.[5][6][7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound, assuming its synthesis via the reduction of 5-bromo-3-chloropyridine-2-carbaldehyde with a hydride-based reducing agent like sodium borohydride (NaBH₄).

Issue 1: Significant contamination with starting aldehyde.

Q: My crude product contains >10% of 5-bromo-3-chloropyridine-2-carbaldehyde. Is column chromatography the only option?

A: Not necessarily. While chromatography is a reliable method, you can first attempt a purification based on chemical reactivity.

  • Causality: The starting material is an aldehyde, while your product is a primary alcohol. Aldehydes can react with sodium bisulfite to form a solid adduct that is often insoluble in organic solvents.

  • Troubleshooting Steps:

    • Dissolve the crude material in a suitable solvent like ethanol or a toluene/ethanol mixture.

    • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours at room temperature.

    • The aldehyde-bisulfite adduct may precipitate. Filter the mixture, and wash the filter cake with a small amount of cold solvent.

    • The filtrate should now be enriched with your desired alcohol. Recover the product from the filtrate by removing the solvent under reduced pressure.

    • Assess the purity by TLC or NMR. This pre-treatment can significantly reduce the aldehyde content, making subsequent recrystallization or chromatography much more effective.

Issue 2: The purified product is an oil or waxy solid that fails to crystallize.

Q: After column chromatography, I obtained a viscous oil instead of the expected white solid. How can I induce crystallization?

A: This is a common issue related to residual solvent or the presence of impurities that inhibit crystal lattice formation.

  • Causality: Even small amounts of solvent, especially high-boiling ones like DMF or DMSO if used in a previous step, can act as an "impurity" and prevent crystallization. Similarly, minor structural byproducts can disrupt the ordered packing required for a crystalline solid.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all solvent is removed. A helpful technique is to dissolve the oil in a minimal amount of a low-boiling solvent (like dichloromethane or diethyl ether), and then remove it again on a rotary evaporator. Co-evaporation with a solvent like toluene can help remove traces of higher-boiling impurities.

    • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (e.g., hexanes, petroleum ether) dropwise with vigorous stirring until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, then allow it to stand undisturbed, preferably in a cold environment (4°C).

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to act as a template for crystallization.

Issue 3: Low recovery after silica gel column chromatography.

Q: My yield after column chromatography is less than 50%. Where did my product go?

A: Low recovery is often due to the polar nature of the pyridylmethanol interacting too strongly with the acidic silica gel.

  • Causality: The pyridine nitrogen is basic and can be partially protonated by the acidic surface of standard silica gel. This strong interaction can lead to irreversible adsorption or significant tailing (streaking) during elution, resulting in poor separation and recovery.

  • Troubleshooting Workflow:

    Start Low Recovery from Silica Column CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Is there significant streaking? CheckTLC->Streaking ModifySolvent Add Modifier to Eluent (0.1-1% Triethylamine or Pyridine) Streaking->ModifySolvent Yes CheckFractions Re-check all collected fractions Streaking->CheckFractions No UseDeactivatedSilica Use Deactivated Silica Gel (e.g., Neutral Alumina or Silica treated with Et3N) ModifySolvent->UseDeactivatedSilica If streaking persists Combine Combine and Re-concentrate Tailing Fractions CheckFractions->Combine

    Caption: Troubleshooting workflow for low recovery in chromatography.

  • Explanation:

    • Analyze TLC: First, check your TLC plates. If the spot for your product is elongated or "streaking," it's a clear sign of strong interaction with the silica.

    • Modify Eluent: To counteract this, add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (approx. 0.1-1% by volume) to your eluent (e.g., Hexane/Ethyl Acetate).[8] The modifier will preferentially bind to the acidic sites on the silica, allowing your product to elute more cleanly.

    • Use Alternative Stationary Phase: If modifying the solvent isn't sufficient, consider using a less acidic stationary phase, such as neutral alumina or silica gel that has been pre-treated (deactivated) by washing with a solvent containing triethylamine.

Issue 4: Appearance of new, less polar spots after the reaction.

Q: My crude product shows a new spot on the TLC with a higher Rf than the starting aldehyde. What is this byproduct?

A: This is likely a dehalogenated byproduct.

  • Causality: While sodium borohydride is a mild reducing agent, it can, under certain conditions (e.g., prolonged reaction times, presence of catalytic impurities), cause hydrodehalogenation (replacement of a halogen with hydrogen). Since bromine is a better leaving group than chlorine, the most probable byproduct is (3-chloropyridin-2-yl)methanol. This impurity is less polar than your desired product due to the loss of the bromine atom, and will therefore have a higher Rf value on silica gel TLC.

  • Troubleshooting & Purification:

    • Reaction Control: To minimize this side reaction, ensure you are using a minimal excess of NaBH₄ and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

    • Purification: This byproduct can be challenging to remove by recrystallization due to its structural similarity to the product. Flash column chromatography is the most effective method for separation. A well-optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide sufficient resolution.

Data Presentation: Purification Method Comparison

The following table provides illustrative data on how different purification methods can improve the purity of this compound, starting from a hypothetical crude batch.

Purification MethodPurity (by HPLC Area %)Aldehyde Impurity (%)Dehalogenated Impurity (%)Yield (%)
Crude Product 85.012.51.5100
Single Recrystallization 97.51.50.875
Column Chromatography 99.5<0.1<0.185
Bisulfite Wash + Recrystallization 99.00.20.770

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for purifying the title compound by recrystallization. The ideal solvent or solvent pair should be determined on a small scale first.

  • Solvent Screening:

    • Place ~20 mg of crude material into several small test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube. Observe solubility at room temperature.

    • Gently heat the tubes that did not dissolve. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[5][9]

    • If no single solvent is ideal, try a binary pair (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[1][10] Dissolve the compound in a minimal amount of the "good" solvent while hot, then add the "poor" solvent dropwise until cloudiness appears.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen hot solvent (or "good" solvent of a binary pair) portion-wise with swirling until the solid is just dissolved. Use the minimum amount of solvent necessary.

    • If using a binary pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid. Re-clarify with a few drops of the hot "good" solvent.

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes purification using a standard silica gel flash column.

  • Eluent Selection:

    • Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[11]

    • The goal is to find a solvent ratio where the desired product has an Rf value of approximately 0.3.[8] This provides a good balance between elution time and separation. For this polar compound, a system of 20-40% ethyl acetate in hexanes might be appropriate.

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool, and add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[12]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the column.

    • Open the stopcock and allow the sample to absorb onto the silica gel.

    • Carefully add the eluent to the column and begin elution using positive air pressure, maintaining a flow rate of about 2 inches per minute.[8]

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

References

preventing decomposition of (5-Bromo-3-chloropyridin-2-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-3-chloropyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated pyridine intermediate.[1][2] Here, we address common challenges related to its stability and provide in-depth troubleshooting guides to help you prevent its decomposition during chemical reactions, thereby ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark. What could be the cause?

A: A dark coloration often indicates decomposition. The most common causes are excessive heat or the presence of incompatible reagents. Halogenated pyridines can be susceptible to thermal degradation, potentially through radical pathways.[3] Additionally, strong bases or acids can promote side reactions. We recommend running your reaction at the lowest effective temperature and ensuring all reagents are compatible.

Q2: I am observing a new spot on my TLC that is more polar than the starting material. What is it likely to be?

A: A more polar spot could indicate the oxidation of the primary alcohol to the corresponding aldehyde or, more likely, the carboxylic acid. This is a very common unwanted side reaction. The resulting pyridine-2-carboxylic acid is significantly more polar than the starting alcohol. Confirm the structure by LC-MS or NMR.

Q3: My yield is consistently low, and I am recovering unreacted starting material along with several unidentified byproducts. What should I investigate first?

A: Low yields with multiple byproducts suggest that your starting material may be degrading under the reaction conditions. The primary areas to investigate are:

  • Reaction Temperature: Is it too high? Try lowering it.

  • Acidity/Basicity: Extreme pH can be detrimental. Could you use a milder base or acid, or even buffer the reaction?

  • Oxygen Sensitivity: Are you running the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? While not always necessary, it can prevent oxidative side reactions.

  • Purity of Reagents: Ensure your solvents are dry and your reagents are free from impurities that could catalyze decomposition.

Q4: Can the halogen atoms on the pyridine ring be displaced during my reaction?

A: Yes, this is a distinct possibility. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogens, makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[4] If your reaction involves strong nucleophiles (e.g., alkoxides, amines, thiols), they may displace the chloro or bromo substituent.

Troubleshooting Guides: A Deeper Dive

This section provides structured approaches to troubleshoot and prevent the decomposition of this compound based on the type of reaction you are performing.

Issue 1: Decomposition under Basic Conditions

Many reactions, such as alkylations of the hydroxyl group or adjacent group manipulations, require the use of a base. However, strong bases can lead to decomposition.

  • Symptoms: Low yield, formation of dark tars, multiple unidentified spots on TLC/LC-MS.

  • Root Cause Analysis:

    • Deprotonation and Subsequent Reactions: Strong, nucleophilic bases like NaOH or KOH can deprotonate the alcohol, forming an alkoxide. This species might be unstable at elevated temperatures or could participate in intermolecular reactions.

    • Nucleophilic Aromatic Substitution (SNAr): If the base is also a nucleophile (e.g., NaOMe, NaOEt), it can attack the electron-deficient pyridine ring, leading to the displacement of one of the halogens.

    • Elimination/Rearrangement: Though less common for this specific structure, strong bases can sometimes induce unforeseen elimination or rearrangement pathways.

  • Solutions & Protocols:

    • Use of Non-Nucleophilic Bases: Whenever possible, opt for a non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for deprotonating the alcohol without attacking the ring.

    • Control of Stoichiometry and Temperature: Use the minimum required amount of base (e.g., 1.05-1.2 equivalents for simple deprotonation). Add the base slowly at a low temperature (e.g., 0 °C) before gradually warming to the reaction temperature.

    • Consider Weaker Bases: For reactions where a very strong base is not essential, milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) can be effective and are less likely to cause degradation.

Issue 2: Oxidation of the Hydroxymethyl Group

The primary alcohol is a key functional group, but it is also highly susceptible to oxidation, which is a form of decomposition in the context of preserving the alcohol.

  • Symptoms: Formation of a new, more polar product, confirmed by analysis to be the corresponding aldehyde or carboxylic acid.

  • Root Cause Analysis:

    • Presence of Oxidizing Agents: The reaction may inadvertently contain oxidizing agents. This could be an intended reagent for another part of the molecule that is not chemoselective, or it could be atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

    • Incompatible Reagents: Some reagents can act as oxidants under specific conditions, even if not typically classified as such.

  • Solutions & Protocols:

    • Inert Atmosphere: Always conduct reactions, especially those at elevated temperatures or involving metal catalysts, under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Reagent Purity: Ensure that reagents and solvents are not contaminated with peroxides or other oxidizing species.

    • Protecting the Alcohol: If the subsequent reaction steps involve harsh oxidative conditions, the most robust solution is to protect the hydroxymethyl group. This is a cornerstone of multi-step synthesis.[5]

Proactive Prevention: The Power of Protecting Groups

To avoid side reactions involving the hydroxymethyl group, especially in multi-step syntheses, the use of a protecting group is the most effective strategy. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Below is a table summarizing common protecting groups for alcohols and their typical conditions for installation and removal.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Profile
Trimethylsilyl Ether TMSTMSCl, Pyridine or Et₃N, DCM, 0 °CMild acid (e.g., HCl in THF/H₂O), K₂CO₃/MeOH, or TBAFBase stable, acid labile
tert-Butyldimethylsilyl Ether TBDMSTBDMSCl, Imidazole, DMF, rtTBAF in THF; or stronger acid (e.g., HCl, TFA)More stable to acid than TMS
Tetrahydropyranyl Ether THPDihydropyran (DHP), cat. PPTS or CSA, DCMAqueous acid (e.g., HCl, Acetic Acid)Base stable, acid labile
Benzyl Ether BnBnBr, NaH, THF or DMF, 0 °C to rtCatalytic Hydrogenation (H₂, Pd/C)Acid and base stable
Acetyl Ester AcAc₂O, Pyridine or Et₃N, DMAP (cat.), DCMMild base (e.g., K₂CO₃/MeOH) or acid (HCl/MeOH)Acid stable, base labile

Experimental Protocol: TBDMS Protection

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (1.5 eq) and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected compound.

Analytical Monitoring

Effective troubleshooting relies on accurate monitoring of the reaction.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick checks. Use a combination of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The starting alcohol should have a moderate Rf. The aldehyde will be less polar (higher Rf), and the carboxylic acid will be much more polar (lower Rf, often streaking).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the starting material, product, and any byproducts, which is crucial for diagnosing the decomposition pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. The methylene protons (-CH₂OH) of the starting material typically appear as a singlet around 4.5-4.8 ppm in CDCl₃. Disappearance of this signal and the appearance of an aldehyde proton (~9-10 ppm) or the disappearance of the OH proton signal are clear indicators of a reaction at the alcohol.

Logical Troubleshooting Workflow

When faced with a problematic reaction, a logical workflow can help pinpoint the issue. The following diagram illustrates a decision-making process for troubleshooting the decomposition of this compound.

TroubleshootingWorkflow Start Problem Observed: Low Yield / Impurities Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Is_Oxidant Is an Oxidant Present or O2 possible? Check_Conditions->Is_Oxidant Is_Strong_Base Is a Strong/Nucleophilic Base Used? Is_Oxidant->Is_Strong_Base No Sol_Oxidation Diagnosis: Oxidation - Use Inert Atmosphere - Purify Reagents - Protect Alcohol (e.g., TBDMS) Is_Oxidant->Sol_Oxidation Yes Is_High_Temp Is Temp > 80°C? Is_Strong_Base->Is_High_Temp No Sol_Base Diagnosis: Base-Induced Decomposition / SNAr - Use Non-nucleophilic Base (NaH) - Use Milder Base (K2CO3) - Lower Temperature Is_Strong_Base->Sol_Base Yes Is_Strong_Acid Is a Strong Acid Present? Is_High_Temp->Is_Strong_Acid No Sol_Temp Diagnosis: Thermal Decomposition - Lower Reaction Temperature - Consider Alternative Catalysts Is_High_Temp->Sol_Temp Yes Sol_Acid Diagnosis: Acid-Induced Decomposition - Use Milder Acid - Protect Alcohol (e.g., THP) Is_Strong_Acid->Sol_Acid Yes Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Is_Strong_Acid->Analyze_Byproducts No Implement_Solution Implement Solution & Re-run Sol_Oxidation->Implement_Solution Sol_Base->Implement_Solution Sol_Temp->Implement_Solution Sol_Acid->Implement_Solution Analyze_Byproducts->Implement_Solution

Caption: Troubleshooting workflow for decomposition.

References

Technical Support Center: Analytical Methods for Impurity Profiling of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Bromo-3-chloropyridin-2-yl)methanol is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive technical resource for researchers, analytical chemists, and quality control professionals on the detection, identification, and quantification of impurities in this compound. We will explore the causality behind methodological choices and provide robust, self-validating protocols grounded in established scientific principles and regulatory expectations.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can be introduced at various stages of the manufacturing process or during storage.[4] They are generally classified according to ICH guidelines into three main categories:[2]

  • Organic Impurities: These are the most common and structurally similar to the main compound.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Resulting from side reactions during the synthesis.

    • Isomers: Positional isomers such as (5-Bromo-2-chloropyridin-3-yl)methanol or (3-Bromo-5-chloropyridin-2-yl)methanol are common challenges in substituted pyridine synthesis.[5][6]

    • Degradation Products: Formed by exposure to stress conditions like heat, light, humidity, acid, base, or oxidation.[1][7] For this compound, oxidation of the primary alcohol to an aldehyde or carboxylic acid is a plausible degradation pathway.

  • Inorganic Impurities: These derive from reagents, catalysts, or manufacturing equipment.[2][4] Examples include residual metals or inorganic salts.

  • Residual Solvents: Organic volatile compounds used during synthesis or purification (e.g., methanol, toluene, acetonitrile).[1][2] Their limits are strictly controlled under ICH Q3C guidelines.[1][8]

Q2: What is the recommended initial approach for routine purity analysis of this compound?

A2: For routine quality control and purity assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry gold standard.[2][4]

  • Rationale: HPLC offers excellent resolving power for separating structurally similar organic impurities from the main compound. The chromophores in the pyridine ring allow for sensitive detection using a standard UV detector. This technique is robust, reproducible, and cost-effective for quantifying known and unknown impurities.[2] A well-developed method can effectively serve as a "stability-indicating method," capable of detecting changes in the drug substance's purity over time.[7]

Q3: An unknown peak has appeared in my HPLC chromatogram. What is the workflow for identifying it?

A3: Identifying an unknown impurity requires a multi-technique, systematic approach to elucidate its structure. The most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS) followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][]

  • Step 1: LC-MS Analysis: Couple your HPLC system to a mass spectrometer. High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), is preferred as it provides a highly accurate mass measurement of the impurity.[10][11] This allows for the determination of the elemental formula. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing critical clues about its substructures.[10]

  • Step 2: Isolation (if necessary): If the MS data is inconclusive or further characterization is needed, the impurity must be isolated. This can be achieved using preparative HPLC.

  • Step 3: NMR Spectroscopy: Once isolated, NMR is the definitive technique for structural elucidation.[12][13] A suite of experiments is typically performed:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons. For pyridine derivatives, the chemical shifts of aromatic protons are highly informative.[12][14]

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece the molecular structure together unambiguously.[13][15]

The workflow below illustrates this logical progression.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS/HRMS Analysis (Accurate Mass & Fragmentation) start->lcms decision1 Is Structure Identified from MS Data? lcms->decision1 isolate Isolate Impurity via Preparative HPLC decision1->isolate No   end Structure Identified & Quantified decision1->end  Yes report Report as Unidentified Impurity (Control based on threshold) decision1->report If isolation not feasible nmr Perform Structural Elucidation (1D & 2D NMR) isolate->nmr nmr->end

Caption: Workflow for Unknown Impurity Identification.

Q4: When should I use Gas Chromatography (GC) for impurity analysis?

A4: Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile impurities that are thermally stable.[16] For this compound, its primary applications are:

  • Residual Solvent Analysis: GC with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents as mandated by ICH Q3C.[1]

  • Volatile Organic Impurities: Analysis of low molecular weight starting materials or by-products that may not be easily retained on a reverse-phase HPLC column.

  • Derivatization GC-MS: For certain non-volatile impurities, derivatization to form a more volatile TMS (trimethylsilyl) ester can enable GC-MS analysis, which provides valuable structural information through established EI fragmentation libraries.[17][18]

Troubleshooting Guides

Issue 1: Poor HPLC Peak Shape (Tailing or Fronting) for the Main Compound or Impurities.

  • Question: My peaks are showing significant tailing, which is affecting integration and resolution. What are the common causes and solutions?

  • Answer:

    • Cause (Causality): Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual, un-capped silanol groups on silica-based columns. The basic nitrogen on the pyridine ring is especially prone to this.

    • Solution 1 (Mobile Phase): Add a small amount of a competing base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing secondary interactions.

    • Solution 2 (Column Choice): Switch to a column with high-purity silica and robust end-capping, or consider a column specifically designed for analyzing basic compounds.

    • Solution 3 (Sample Overload): Inject a lower concentration of your sample. Overloading the column can lead to both tailing and fronting.

Issue 2: Inadequate Separation Between the API and a Critical Impurity.

  • Question: Two peaks are co-eluting or have a resolution of less than 1.5. How can I improve their separation?

  • Answer:

    • Cause (Causality): Resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution means the chromatographic conditions are not optimized to exploit the subtle chemical differences between the two compounds.

    • Solution 1 (Optimize Gradient): Make the gradient shallower around the elution time of the critical pair. A slower change in the organic mobile phase composition will increase the time the analytes spend interacting with the stationary phase, improving separation.

    • Solution 2 (Change Organic Modifier): If you are using acetonitrile, try substituting it with methanol (or vice-versa). The different solvent properties can alter the selectivity of the separation.

    • Solution 3 (Change Stationary Phase): If mobile phase optimization fails, the issue is likely a lack of selectivity. Change the column to one with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) to introduce different interaction mechanisms (e.g., pi-pi interactions).

Issue 3: Difficulty Identifying and Quantifying Trace-Level Genotoxic Impurities (GTIs).

  • Question: I suspect a process impurity might be genotoxic, but I cannot detect it at the required low levels (ppm). What approach should I take?

  • Answer:

    • Cause (Causality): Genotoxic impurities must be controlled at very low levels (as per ICH M7 guidelines), often below the detection limits of standard HPLC-UV methods.[1] A more sensitive and specific technique is required.

    • Solution 1 (LC-MS/MS): Develop a method using a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique is highly specific and can achieve the necessary sensitivity to quantify GTIs at the parts-per-million (ppm) level relative to the API.[11]

    • Solution 2 (GC-MS): If the GTI is volatile, a GC-MS method can also provide excellent sensitivity, particularly when operating in Selected Ion Monitoring (SIM) mode.[19]

Detailed Experimental Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method. It must be validated according to ICH Q2(R1) guidelines before routine use.[20][21]

1. Objective: To separate and quantify process-related impurities and degradation products in this compound.

2. Materials & Equipment:

  • HPLC system with a quaternary pump, autosampler, and PDA/UV detector.

  • Chromatography Data System (CDS).

  • Analytical balance.

  • This compound reference standard and test sample.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGeneral-purpose reverse-phase column offering good efficiency and retention for this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the basic pyridine analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA broad gradient to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector Wavelength 275 nm (or use PDA to monitor 210-400 nm)Wavelength chosen based on the UV absorbance maximum of the analyte.
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile/WaterA common concentration for API purity analysis.

4. Procedure:

  • Prepare the mobile phases.

  • Prepare a stock solution of the reference standard and a solution of the test sample at the specified concentration.

  • Set up the HPLC system with the conditions listed in the table.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the reference standard solution.

  • Inject the test sample solution.

  • Process the chromatograms. Identify impurities in the sample by their retention time relative to the main peak. Calculate the area percentage of each impurity. For known impurities, quantify against a reference standard.

Forced Degradation Studies: A Prerequisite for Method Validation

To ensure your analytical method is truly "stability-indicating," it must be challenged to separate the API from all potential degradation products.[7][22] This is achieved through forced degradation (stress testing), as recommended by ICH guideline Q1A.[22][23]

Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.[24]

Typical Stress Conditions:

ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of functional groups.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursBase-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the alcohol to an aldehyde/acid.
Thermal Solid sample at 105 °C for 48 hoursThermally induced decomposition.
Photolytic Sample exposed to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B).[7]Photodegradation, potential dehalogenation.

After exposure, the stressed samples are analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main peak and each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.[7][24]

G start Select Analytical Technique (e.g., HPLC, GC) decision What is the nature of the target impurity? start->decision hplc HPLC-UV / LC-MS gc GC-MS / GC-FID organic Organic, Non-Volatile (Process, Degradant, Isomer) decision->organic volatile Volatile / Semi-Volatile (Residual Solvents, Low MW) decision->volatile organic->hplc volatile->gc

Caption: Decision Tree for Technique Selection.

References

Technical Support Center: Scaling Up the Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The successful transition of a chemical synthesis from the laboratory bench to a pilot plant is a critical milestone in pharmaceutical and agrochemical development. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol, a key building block in modern chemical manufacturing.[1] This document is structured to address the practical challenges and scientific nuances encountered during this crucial scale-up phase.

Synthesis Overview & Core Chemistry

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate aldehyde, 3-bromo-5-chloropyridine-2-carbaldehyde, followed by its reduction to the target alcohol. While several methods exist for the initial formylation, a common and scalable approach involves a Grignard reaction.

The general synthetic pathway is outlined below:

Synthesis_Pathway start Starting Material: 3,5-Dibromo-2-chloropyridine step1 Step 1: Grignard Formation & Formylation (e.g., i-PrMgCl, DMF) start->step1 intermediate Intermediate: 3-Bromo-5-chloropyridine- 2-carbaldehyde step1->intermediate step2 Step 2: Reduction (e.g., NaBH4, Methanol) intermediate->step2 product Final Product: This compound step2->product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Grignard Reaction & Formylation (Step 1)

Q1: Our Grignard reaction is difficult to initiate at the pilot scale, leading to a dangerous delayed exotherm. What are the common causes and solutions?

A1: This is a frequent and critical safety challenge in scaling up Grignard reactions.[2][3] The primary culprits are often moisture and the passivation of the magnesium surface.

  • Causality & Explanation: At the lab scale, glassware is easily flame-dried, and solvent volumes are small, making it easier to maintain anhydrous conditions. In a large pilot plant reactor, achieving the same level of dryness is more challenging. Any residual moisture will quench the Grignard reagent as it forms, preventing the reaction from starting. If the halide starting material is added continuously to an inactive magnesium slurry, it can accumulate. A sudden, delayed initiation can then lead to a violent, uncontrollable exotherm (a runaway reaction).[2][4]

  • Troubleshooting & Solutions:

    • Rigorous Drying: Ensure the reactor is meticulously dried. This can be achieved by azeotropic distillation with a high-boiling solvent like toluene, followed by a vacuum purge and nitrogen blanket.

    • Magnesium Activation: Use high-quality magnesium turnings. Activation is crucial. At the pilot scale, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the initial magnesium slurry in THF to etch the passivated magnesium oxide layer.

    • Controlled Initiation: Add a small portion of the halide solution first and confirm initiation (e.g., via a slight temperature rise) before proceeding with the slow, controlled addition of the rest.

    • Heat Control: Ensure the reactor's cooling system is robust and can handle the full heat of reaction. The major safety concern for Grignard reactions is fire from an uncontrolled reaction.[3]

Q2: We are observing significant formation of a dimeric byproduct during the Grignard step. How can this be minimized?

A2: The formation of a dimer via Wurtz-type coupling is a common side reaction where the newly formed Grignard reagent reacts with the starting halide.[5]

  • Causality & Explanation: This issue is often exacerbated by localized high concentrations of the halide. In a large, poorly mixed reactor, the halide added may not immediately react with the magnesium, allowing it to encounter and react with the Grignard reagent already in solution.

  • Troubleshooting & Solutions:

    • Reverse Addition: While less common, adding the magnesium slurry to the halide solution can sometimes help, though this is often difficult to control.

    • Optimized Addition: The most effective strategy is a slow, subsurface addition of the halide solution into a well-agitated slurry of excess magnesium.[5] This ensures rapid reaction with magnesium and minimizes the concentration of free halide.

    • Temperature Management: Lowering the reaction temperature (e.g., to 10-15°C) can slow the rate of the coupling side reaction more than the Grignard formation itself.[6]

    • Continuous Flow Chemistry: For large-scale production, a continuous flow reactor where the halide solution is passed through a heated column of magnesium can virtually eliminate this issue by ensuring magnesium is always in vast excess.[5]

Reduction Reaction (Step 2)

Q3: The yield of the final alcohol is inconsistent and lower than expected after the reduction step. What should we investigate?

A3: Inconsistent yields in reduction reactions during scale-up often point to issues with reagent stoichiometry, temperature control, and work-up procedures.

  • Causality & Explanation: Sodium borohydride (NaBH₄) can decompose in acidic or even neutral aqueous conditions. Its stability and reactivity are highly dependent on temperature and pH. In a large reactor, inefficient mixing can lead to localized "hot spots" during the exothermic quenching step, degrading the reagent or the product.

  • Troubleshooting & Solutions:

    • Reagent Quality & Stoichiometry: Use a fresh, dry lot of NaBH₄. Perform a small-scale trial to confirm the optimal stoichiometry; typically 1.2-1.5 equivalents are used to drive the reaction to completion.

    • Temperature Control: The addition of NaBH₄ to the aldehyde solution in methanol should be done portion-wise or as a controlled slurry feed, maintaining a low temperature (e.g., 0-5°C) to prevent runaway reactions and side product formation.

    • pH Control during Work-up: When quenching the reaction (e.g., with water or dilute acid), do so slowly and at a low temperature. A rapid pH change can lead to vigorous hydrogen gas evolution and potential degradation of the product.

Workup & Purification

Q4: The lab-scale purification by column chromatography is not practical for our multi-kilogram batches. What are the best alternative purification strategies?

A4: Scaling up purification requires a shift from chromatography to more robust, high-throughput methods like crystallization.[7][8]

  • Causality & Explanation: Column chromatography is expensive and time-consuming at a large scale due to high solvent consumption and the cost of silica gel.[7] The goal in a pilot plant is to isolate a product that meets specifications directly from the reaction workup or after a simple crystallization step.

  • Troubleshooting & Solutions:

    • Crystallization/Recrystallization: This is the most effective and economical method for purifying solid final products at scale.[7] Conduct a solvent screening study at the lab scale to find a suitable solvent or solvent system (e.g., isopropanol/water, toluene/heptane) that provides good recovery and high purity.

    • Liquid-Liquid Extraction: Optimize the extraction process during workup. Multiple extractions with a suitable organic solvent can effectively remove many water-soluble and some organic impurities.[7]

    • Slurry Wash: Before final isolation, washing the crude solid product with a solvent in which it is poorly soluble can be an effective way to remove more soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor when transferring this synthesis from the lab to a pilot plant?

A1: The most critical parameters are those that affect safety, product quality, and process consistency.

  • Temperature: Essential for controlling reaction kinetics and preventing runaway reactions, especially during the exothermic Grignard formation and reduction steps.[9][10]

  • Addition Rates: Directly impacts heat generation and concentration profiles. A rate that is optimal at a small scale may be too fast for the cooling capacity of a larger reactor.[8]

  • Mixing Efficiency: Poor mixing in large vessels can lead to localized hot spots, concentration gradients, and an increase in side reactions and impurities.[8][9]

  • Reaction Kinetics: It's crucial to understand the reaction's thermal profile to prevent thermal runaway. A thorough thermal hazard assessment is mandatory before scaling up.[9]

Scale_Up_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Execution Route_Scouting Route Scouting & Proof of Concept Lab_Optimization Optimization of Reaction Conditions Route_Scouting->Lab_Optimization Analytical_Dev Analytical Method Development (HPLC, GC) Lab_Optimization->Analytical_Dev Safety_Assessment Thermal Hazard & Safety Review Analytical_Dev->Safety_Assessment Process_Modeling Mixing & Heat Transfer Modeling Safety_Assessment->Process_Modeling Tox_Assessment Impurity Profile & Toxicology Assessment Process_Modeling->Tox_Assessment Equipment_Selection Reactor & Equipment Selection Tox_Assessment->Equipment_Selection Batch_Execution Execution of Pilot Batch with IPCs Equipment_Selection->Batch_Execution Data_Analysis Data Analysis & Process Validation Batch_Execution->Data_Analysis

Caption: Logical workflow for scaling up chemical synthesis.

Q2: What analytical techniques are recommended for in-process control (IPC) and final product release?

A2: A robust analytical strategy is key to a successful and reproducible process.

  • In-Process Controls (IPCs):

    • Thin Layer Chromatography (TLC): A quick, qualitative method to monitor the disappearance of starting material.

    • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Quantitative methods to determine the precise conversion rate and to monitor the formation of key impurities in real-time.

  • Final Product Release:

    • HPLC: To determine the final purity and assay of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation and elucidation of any isolated impurities.[7]

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.[7]

Q3: What are the key safety considerations when handling Grignard reagents and solvents at a pilot scale?

A3: Safety is the foremost priority. Grignard reagents are highly hazardous, and their risks are amplified at a larger scale.[2][11]

  • Flammability & Reactivity: Grignard reagents and the ether solvents (like THF) used are highly flammable.[3] The reagents themselves can be pyrophoric (ignite spontaneously in air) and react violently with water, releasing flammable hydrogen gas.[11]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor bay. The reactor must be equipped with an inert gas (nitrogen or argon) blanketing system, a reliable cooling system, and a pressure relief valve.[2]

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves are mandatory. For large-scale operations, a face shield and breathing air supply may be necessary.[11]

  • Emergency Preparedness: Ensure that appropriate fire extinguishers (Class D for metal fires), spill kits, and safety showers/eyewash stations are readily accessible. Clear emergency procedures must be established and communicated to all personnel.[7]

Data & Protocols

Comparative Process Parameters
ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Key Scale-Up Consideration
Starting Halide 50 g10 kgConsistent quality and dryness of raw material.
Solvent (THF) 500 mL100 LEnsuring absolute dryness of large solvent volumes.
Grignard Reagent ~1.2 eq~1.2 eqAccurate charging of reactive and hazardous material.
Reaction Temp. 0-25°C10-25°CHeat removal capacity of the reactor.[8]
Addition Time 30 minutes2-4 hoursControlled to manage exotherm.[7]
Purification Column ChromatographyRecrystallizationEfficiency, cost, and throughput.[8]
Typical Yield 70-80%>70%Maintaining yield requires optimization of mixing and temp.[8][9]
Typical Purity >98% (post-column)>98% (post-crystallization)Impurity profile may change with scale.[9]
Experimental Protocol: Pilot Plant Synthesis

Warning: This protocol is a representative example and must be adapted and fully risk-assessed by qualified personnel before implementation.

Step 1: Synthesis of 3-Bromo-5-chloropyridine-2-carbaldehyde

  • Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Magnesium Charging: Charge magnesium turnings (e.g., 1.5 kg) into the reactor under a strong nitrogen purge.

  • Solvent Addition: Add anhydrous THF (50 L) to the reactor. Begin agitation.

  • Initiation: Add a single crystal of iodine. A slight color change and temperature rise should be observed.

  • Grignard Formation: Slowly add a solution of 3,5-dibromo-2-chloropyridine (10 kg) in anhydrous THF (50 L) via a dosing pump over 3-4 hours, maintaining the internal temperature between 15-20°C.

  • Formylation: After the Grignard formation is complete (as confirmed by IPC), cool the reaction mixture to 0-5°C. Slowly add a solution of N,N-Dimethylformamide (DMF, e.g., 4 kg) in anhydrous THF (20 L) over 2 hours, keeping the temperature below 10°C.

  • Work-up: Slowly quench the reaction by adding it to a chilled aqueous ammonium chloride solution. Extract the product with an appropriate solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase.

Step 2: Reduction to this compound

  • Solvent Exchange: Concentrate the organic solution from Step 1 under vacuum and replace the solvent with methanol (80 L).

  • Cooling: Cool the methanol solution of the crude aldehyde to 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄, e.g., 1 kg) in small portions over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Quenching & Isolation: Once the reaction is complete (IPC), slowly quench with water. Adjust pH if necessary. The product may precipitate.

  • Purification: Filter the crude solid product. Recrystallize from a suitable solvent system (e.g., isopropanol/water) to yield the final product with high purity. Dry under vacuum.

Troubleshooting_Yield start Low Yield in Grignard Step check_initiation Was initiation confirmed? start->check_initiation check_reagents Are reagents anhydrous? Is Mg quality sufficient? check_initiation->check_reagents Yes solution_initiation Solution: Re-evaluate activation method. Ensure rigorous drying. check_initiation->solution_initiation No check_conditions Is addition rate too fast? Is temperature too high? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh, dry solvents. Use high-purity Mg. check_reagents->solution_reagents No solution_conditions Solution: Reduce addition rate. Lower reaction temperature. Improve mixing. check_conditions->solution_conditions Yes end Yield Improved check_conditions->end No (Re-evaluate route) solution_initiation->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting decision tree for low Grignard reaction yield.

References

managing exothermic reactions in the synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic reduction of 5-bromo-3-chloro-2-formylpyridine using sodium borohydride (NaBH₄). Our goal is to equip you with the knowledge to perform this synthesis safely and efficiently, with a focus on understanding and controlling the reaction's thermal profile.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary challenge in the synthesis of this compound via reduction of the corresponding aldehyde?

A1: The primary challenge is managing the highly exothermic nature of the reduction of the aldehyde functional group using sodium borohydride, particularly when using a protic solvent like methanol.[1] The reaction of NaBH₄ with methanol is itself exothermic and generates hydrogen gas, which is flammable.[2] This, combined with the heat generated from the reduction of the aldehyde, can lead to a rapid temperature increase if not properly controlled, potentially causing a thermal runaway.[1][3]

Q2: Why is methanol a common solvent choice despite its reactivity with NaBH₄?

A2: Methanol is a common solvent for this reaction due to its ability to effectively dissolve the starting aldehyde and the NaBH₄. It also acts as a proton source for the workup, protonating the intermediate alkoxide to form the desired alcohol.[2] While reactive with NaBH₄, this reactivity can be managed by maintaining a low reaction temperature (e.g., 0 °C or below).[2] Stabilizing the NaBH₄ solution in methanol with a catalytic amount of sodium methoxide (NaOMe) can also be considered for large-scale operations to minimize hydride loss.[4][5]

Q3: What are the key signs of a potential thermal runaway reaction?

A3: Key indicators of a potential thermal runaway include a rapid, uncontrolled increase in the reaction temperature even with cooling applied, a sudden increase in the rate of gas evolution (hydrogen), and a noticeable rise in the internal pressure of the reactor. It is crucial to have continuous monitoring of the reaction temperature to detect any deviation from the expected thermal profile.

Q4: What are the recommended quenching agents for this reaction?

A4: The reaction is typically quenched by the careful addition of water or a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[6][7] The quenching process is also exothermic and will generate hydrogen gas, so it must be done slowly and with efficient cooling to maintain control. For large-scale reactions where aqueous workup might lead to difficult-to-handle pasty mixtures of boric acid salts, a non-aqueous quench using a mixture of sulfuric acid in methanol or ethanol can be considered.[7]

Q5: Can this reaction be performed at room temperature?

A5: While some NaBH₄ reductions can be performed at room temperature, it is strongly advised to conduct the reduction of 5-bromo-3-chloro-2-formylpyridine at a reduced temperature (e.g., 0 °C). This is to mitigate the exotherm from both the aldehyde reduction and the reaction of NaBH₄ with the methanol solvent.[2] Starting at a low temperature provides a larger safety margin to control the reaction rate and heat generation.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Rapid, Uncontrolled Temperature Rise 1. Addition of NaBH₄ is too fast.2. Inadequate cooling.3. Concentration of reagents is too high.1. Reduce Addition Rate: Immediately stop the addition of NaBH₄. The rate of heat generation is directly proportional to the rate of reaction. Slow, portion-wise addition is critical for control.[3]2. Enhance Cooling: Ensure the cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. For larger scale, consider a more efficient cooling system.3. Dilution: If the reaction is consistently too exothermic, consider diluting the reaction mixture with more solvent. This increases the thermal mass, which can better absorb the heat generated.
Excessive Gas Evolution 1. Reaction temperature is too high, accelerating the decomposition of NaBH₄.2. Accidental addition of acid during the reduction step.1. Lower Temperature: Immediately ensure the reaction is at the target low temperature (e.g., 0 °C). The rate of hydrogen evolution from NaBH₄ and methanol increases with temperature.2. Check Reagents: Verify that all reagents and solvents are free from acidic contaminants before starting the reaction.
Incomplete Reaction 1. Insufficient NaBH₄.2. Deactivation of NaBH₄ due to prolonged exposure to methanol at a higher than recommended temperature.1. Stoichiometry Check: Ensure at least a slight molar excess of NaBH₄ is used. Monitor the reaction by TLC or HPLC to confirm completion before quenching.2. Maintain Temperature: Keep the reaction temperature low throughout the addition and stirring period to preserve the activity of the NaBH₄.
Formation of Impurities 1. Over-reduction of other functional groups (unlikely with NaBH₄ for this substrate).2. Side reactions due to high temperatures.1. Selective Reductant: NaBH₄ is a mild reducing agent and is unlikely to reduce the pyridine ring or the halides.[8]2. Temperature Control: Strict adherence to the recommended reaction temperature will minimize the potential for side reactions.
Difficult Product Isolation (Pasty Solids During Workup) 1. Precipitation of boric acid and its salts during aqueous quench.1. Acidic Workup: After quenching, acidifying the mixture with dilute HCl can help to dissolve some of the boron salts. 2. Alternative Quench: For larger scales, consider a non-aqueous quench as described in the FAQs to avoid the formation of these solids.[7]

Experimental Protocols & Data

Detailed Experimental Protocol for the Synthesis of this compound

Materials and Reagents:

Reagent Molecular Weight ( g/mol ) Quantity Molar Equivalents
5-Bromo-3-chloro-2-formylpyridine220.4510.0 g1.0
Sodium Borohydride (NaBH₄)37.832.0 g1.16
Methanol (anhydrous)32.04100 mL-
Deionized Water18.02~50 mL-
1M Hydrochloric Acid36.46As needed-
Ethyl Acetate88.11~200 mL-
Brine (saturated NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 10.0 g of 5-bromo-3-chloro-2-formylpyridine in 100 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add 2.0 g of sodium borohydride in small portions over a period of 30-45 minutes. Critical Step: Monitor the temperature closely during the addition. The temperature should not be allowed to rise above 5 °C. Expect some gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water dropwise while maintaining the temperature below 10 °C. Caution: The quenching process is exothermic and will generate hydrogen gas.

  • Acidification: After the initial quenching, slowly add 1M HCl to adjust the pH to ~7.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Isolation dissolve Dissolve Aldehyde in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Slowly Add NaBH₄ (Portion-wise) cool->add_nabh4 monitor_temp Maintain T < 5 °C add_nabh4->monitor_temp stir Stir at 0 °C for 1-2h monitor_temp->stir monitor_rxn Monitor by TLC/HPLC stir->monitor_rxn quench Quench with Water (T < 10 °C) monitor_rxn->quench acidify Adjust pH to ~7 quench->acidify evaporate Remove Methanol acidify->evaporate extract Extract with Ethyl Acetate evaporate->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Optional) concentrate->purify

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Decision Tree for Exothermic Events

G start Temperature Rises Uncontrollably stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System (Bath Temp, Contact) stop_addition->check_cooling is_cooling_ok Is Cooling Effective? check_cooling->is_cooling_ok enhance_cooling Enhance Cooling (Lower Bath Temp, Improve Agitation) is_cooling_ok->enhance_cooling No is_temp_controlled Is Temperature Now Controlled? is_cooling_ok->is_temp_controlled Yes enhance_cooling->is_temp_controlled resume_slowly Resume Addition at a Much Slower Rate is_temp_controlled->resume_slowly Yes consider_dilution Consider Diluting the Reaction Mixture is_temp_controlled->consider_dilution No emergency_quench Prepare for Emergency Quench consider_dilution->emergency_quench

Caption: Decision tree for managing an unexpected exotherm.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to (5-Bromo-3-chloropyridin-2-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (5-Bromo-3-chloropyridin-2-yl)methanol is a valuable heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the strategically positioned functional groups on the pyridine ring, which allow for diverse chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering insights into the practical considerations for laboratory and process chemistry. The routes discussed are the reduction of a carboxylic acid derived from a nitrile precursor and the oxidation-reduction sequence starting from a picoline derivative.

Route 1: From Nitrile Precursor via Carboxylic Acid Reduction

This synthetic pathway commences with the hydrolysis of 5-bromo-3-chloropyridine-2-carbonitrile to its corresponding carboxylic acid, which is subsequently reduced to the target alcohol. This approach is a classic strategy for converting nitriles to primary alcohols.

Step 1: Hydrolysis of 5-Bromo-3-chloropyridine-2-carbonitrile

General Considerations for Nitrile Hydrolysis:

  • Reaction Conditions: Acidic hydrolysis often requires elevated temperatures and prolonged reaction times. Basic hydrolysis can also be effective but may lead to the formation of carboxylate salts, requiring an additional acidification step to isolate the carboxylic acid.

  • Substrate Reactivity: The electronic nature of the pyridine ring can influence the rate of hydrolysis. The electron-withdrawing halogen substituents on the ring may affect the reactivity of the nitrile group.

Step 2: Reduction of 5-Bromo-3-chloropyridine-2-carboxylic acid

The second step is the reduction of the carboxylic acid to the primary alcohol. Carboxylic acids are relatively resistant to reduction and require potent reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride are generally ineffective.[2]

Experimental Protocol for Carboxylic Acid Reduction (General):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-bromo-3-chloropyridine-2-carboxylic acid in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (typically 1.5-2.0 equivalents) is added portion-wise, controlling the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution, followed by a final portion of water.

  • The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude alcohol.

  • Purification is typically achieved by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Dry Solvents: LiAlH₄ reacts violently with water. Therefore, anhydrous conditions are crucial for safety and to prevent the decomposition of the reagent.

  • Portion-wise Addition at Low Temperature: The reaction of LiAlH₄ with the carboxylic acid is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent dangerous temperature increases.

  • Quenching Procedure: The specific quenching procedure (Fieser workup) is designed to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction, leading to a granular precipitate that is easily filtered.

Route 2: From Picoline Precursor via Oxidation and Reduction

This alternative route begins with the oxidation of the methyl group of 3-chloro-2-methyl-5-bromopyridine to the corresponding aldehyde, which is then reduced to the target alcohol. This strategy leverages the reactivity of the benzylic-like methyl group.

Step 1: Oxidation of 3-Chloro-2-methyl-5-bromopyridine

The oxidation of the methyl group on the pyridine ring to an aldehyde is a critical step. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a common choice for the selective oxidation of benzylic methyl groups. Other reagents like potassium permanganate (KMnO₄) can also be used, but may lead to over-oxidation to the carboxylic acid if not carefully controlled.[3]

General Considerations for Picoline Oxidation:

  • Choice of Oxidant: The choice of oxidizing agent is crucial for achieving the desired aldehyde without over-oxidation. SeO₂ is often preferred for its selectivity.

  • Reaction Conditions: The reaction conditions, including temperature and solvent, need to be carefully optimized to maximize the yield of the aldehyde and minimize side reactions.

Step 2: Reduction of 5-Bromo-3-chloropicolinaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Aldehydes are readily reduced by a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is highly effective for this purpose.

Experimental Protocol for Aldehyde Reduction:

  • In a round-bottom flask, a solution or suspension of 5-bromo-3-chloropicolinaldehyde (1.0 eq) is prepared in a protic solvent such as methanol or ethanol.

  • The mixture is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄, typically 1.1-1.5 eq) is added portion-wise to the stirred mixture.

  • The reaction is stirred at 0 °C for a period of time (e.g., 1 hour) and monitored by TLC until the starting aldehyde is consumed.

  • The reaction is quenched by the careful addition of water.

  • The organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol.

  • Purification can be achieved by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Mild Reducing Agent: NaBH₄ is a sufficiently powerful reagent to reduce aldehydes but is less reactive than LiAlH₄, making it safer to handle and compatible with protic solvents like methanol.

  • Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The workup procedure is straightforward and involves quenching the excess borohydride and boron species with water, followed by extraction of the product.

Comparative Analysis

ParameterRoute 1: From NitrileRoute 2: From Picoline
Starting Material Availability 5-bromo-3-chloropyridine-2-carbonitrile may be commercially available or require synthesis.3-chloro-2-methyl-5-bromopyridine is a commercially available starting material.
Number of Steps 22
Reagent Safety & Handling Requires the use of highly reactive and pyrophoric LiAlH₄.Employs safer and easier-to-handle NaBH₄. The oxidation step may involve toxic reagents like SeO₂.
Reaction Conditions Requires strictly anhydrous conditions for the reduction step.The reduction step is tolerant of protic solvents. The oxidation step may require specific conditions.
Yield (Estimated) The reduction of carboxylic acids with LiAlH₄ is generally high-yielding. The overall yield will depend on the efficiency of the nitrile hydrolysis.The reduction of the aldehyde with NaBH₄ is reported to be high-yielding (e.g., 95% for a similar substrate). The overall yield will depend on the efficiency of the oxidation step.
Scalability Handling large quantities of LiAlH₄ can be hazardous and requires specialized equipment.The use of NaBH₄ is more amenable to large-scale synthesis. The oxidation step would need careful process development for scale-up.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Picoline A 5-Bromo-3-chloropyridine-2-carbonitrile B 5-Bromo-3-chloropyridine-2-carboxylic acid A->B Hydrolysis (H⁺ or OH⁻) C This compound B->C Reduction (LiAlH₄) D 3-Chloro-2-methyl-5-bromopyridine E 5-Bromo-3-chloropicolinaldehyde D->E Oxidation (e.g., SeO₂) F This compound E->F Reduction (NaBH₄)

References

A Senior Application Scientist's Guide to Nucleophilic Substitution on Halopyridines: A Comparative Analysis of Bromo- vs. Chloro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the nucleophilic aromatic substitution (SNAr) reaction on electron-deficient heteroaromatics like pyridine is a cornerstone transformation. The strategic installation of nucleophiles onto the pyridine scaffold is pivotal for tuning molecular properties. A frequent decision point for chemists is the choice of halogen on the pyridine substrate. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted pyridines in SNAr reactions, grounded in mechanistic principles and supported by experimental data.

The Mechanism: Understanding the Driving Forces of SNAr on Pyridines

The SNAr reaction on halopyridines is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism. The success and rate of this reaction are intrinsically linked to the stability of the key intermediate.

  • Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the carbon atom bearing the halogen. This is typically the slowest step of the reaction because it disrupts the aromaticity of the pyridine ring.[1][2][3][4] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Step 2: Elimination and Aromatization. The Meisenheimer complex rapidly collapses, expelling the halide leaving group and restoring the ring's aromaticity.

The pyridine nitrogen atom is the key player in facilitating this reaction. For substitution at the 2- (ortho) and 4- (para) positions, the nitrogen atom can directly stabilize the negative charge of the Meisenheimer complex through resonance. This delocalization significantly lowers the activation energy for the initial attack, making these positions highly favorable for SNAr.[4][5][6] Conversely, substitution at the 3- (meta) position does not benefit from this direct stabilization and is therefore significantly slower and often unsuccessful under standard conditions.[4][5]

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve 2-Cl-Py (1 eq), 2-Br-Py (1 eq), and Internal Standard in DMSO t0 Take t=0 Sample prep1->t0 add_nuc Add Nucleophile (0.4 eq) at 50 °C t0->add_nuc monitor Sample at t=15, 30, 60 min add_nuc->monitor quench Quench & Extract All Samples monitor->quench hplc Analyze by HPLC/GC quench->hplc plot Plot [Substrate] vs. Time hplc->plot result Determine Relative Reactivity (k_Br / k_Cl) plot->result

References

A Comparative Guide to the Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Review of Alternative Reducing Reagents

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromo-3-chloropyridin-2-yl)methanol is a pivotal building block in the development of novel pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving the reduction of a carbonyl precursor, is a critical step that dictates the overall efficiency and scalability of the manufacturing process. This guide provides a comprehensive comparison of alternative reagents for the synthesis of this key intermediate, offering researchers, scientists, and drug development professionals the data-driven insights needed to select the optimal synthetic route. We will delve into the performance of classical and modern reducing agents, supported by experimental data and mechanistic understanding.

The primary precursors for this compound are 5-bromo-3-chloropicolinic acid[2][3] and 5-bromo-3-chloro-2-pyridinecarboxaldehyde. The choice of reducing agent for the conversion of these precursors to the desired alcohol is paramount and is influenced by factors such as yield, selectivity, safety, cost, and functional group tolerance.

Classical Hydride Reductions: The Benchmarks

Traditional synthesis of this compound often relies on powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).

Lithium Aluminum Hydride (LiAlH₄): A potent and versatile reducing agent, LiAlH₄ can efficiently reduce both carboxylic acids and aldehydes to the corresponding primary alcohols.[4][5] The high reactivity of LiAlH₄, however, necessitates strict anhydrous reaction conditions and careful handling due to its violent reaction with protic solvents like water.[4]

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a milder and more selective reducing agent.[6][7] It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions.[6] This chemoselectivity can be advantageous when other reducible functional groups are present in the molecule. The reduction of 5-bromo-3-chloro-2-pyridinecarboxaldehyde with NaBH₄ would be a viable route.

Modern Alternatives: Expanding the Synthetic Toolkit

Recent advancements in organic synthesis have introduced a range of alternative reducing agents that offer improved selectivity, milder reaction conditions, and enhanced safety profiles.

Hydrosilanes: Reductions using hydrosilanes have emerged as a powerful alternative.[8][9] These reagents, in combination with a catalyst, can selectively reduce carboxylic acids and aldehydes.[10][11] A key advantage of hydrosilanes is their compatibility with a wider range of functional groups and their generally lower reactivity towards protic solvents compared to LiAlH₄.

Catalytic Hydrogenation: The reduction of aldehydes can also be achieved through catalytic hydrogenation.[12][13] This method employs molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium or ruthenium.[14][15] Catalytic hydrogenation is often considered a "green" alternative due to the atom economy of using hydrogen, although it may require specialized equipment to handle gaseous hydrogen under pressure.

Performance Comparison of Reducing Agents

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of this compound from its aldehyde or carboxylic acid precursor using different classes of reducing agents.

Reducing Agent ClassPrecursorTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid / AldehydeHighAnhydrous, inert atmosphereHigh reactivity, reduces both precursorsMoisture sensitive, pyrophoric, requires quenching
Sodium Borohydride (NaBH₄) AldehydeGood to HighProtic or aprotic solventsMild, selective for aldehydes, safer to handleDoes not reduce carboxylic acids directly
Hydrosilanes Carboxylic Acid / AldehydeGood to HighOften requires a catalyst, mild conditionsHigh selectivity, broad functional group toleranceCatalyst may be expensive, silane cost can be a factor
Catalytic Hydrogenation AldehydeHighH₂ gas, metal catalyst, may require pressure"Green" reagent (H₂), high atom economyRequires specialized equipment, catalyst deactivation

Experimental Protocols

Protocol 1: Reduction of 5-bromo-3-chloropicolinic acid with LiAlH₄

  • To a stirred solution of 5-bromo-3-chloropicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add LiAlH₄ (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Reduction of 5-bromo-3-chloro-2-pyridinecarboxaldehyde with NaBH₄

  • To a stirred solution of 5-bromo-3-chloro-2-pyridinecarboxaldehyde (1.0 eq) in methanol at 0 °C, add NaBH₄ (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Mechanistic Insights

The choice of reducing agent is intrinsically linked to its reaction mechanism.

Reduction_Mechanisms cluster_LiAlH4 LiAlH4 Reduction of Carboxylic Acid cluster_NaBH4 NaBH4 Reduction of Aldehyde RCOOH R-COOH Intermediate1 [R-COO]⁻Li⁺ RCOOH->Intermediate1 Deprotonation Intermediate2 R-CHO Intermediate1->Intermediate2 Reduction RCH2OH_LiAlH4 R-CH₂OH Intermediate2->RCH2OH_LiAlH4 Reduction RCHO R-CHO Intermediate3 Alkoxide Intermediate RCHO->Intermediate3 Hydride Attack RCH2OH_NaBH4 R-CH₂OH Intermediate3->RCH2OH_NaBH4 Protonation

Caption: Reaction pathways for LiAlH₄ and NaBH₄ reductions.

The mechanism for LiAlH₄ reduction of a carboxylic acid involves initial deprotonation followed by two successive hydride transfers, with an aldehyde as an intermediate.[16][17] In contrast, the reduction of an aldehyde with NaBH₄ proceeds via a direct nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide.[7][18]

Logical Workflow for Reagent Selection

The selection of an appropriate reducing agent should follow a logical decision-making process.

Reagent_Selection cluster_Aldehyde_Reduction Aldehyde Reduction cluster_Acid_Reduction Carboxylic Acid Reduction Start Start: Synthesis of This compound Precursor Select Precursor Start->Precursor Aldehyde Aldehyde Precursor->Aldehyde Formylation Carboxylic_Acid Carboxylic Acid Precursor->Carboxylic_Acid Oxidation NaBH4 NaBH₄ Aldehyde->NaBH4 Catalytic_Hydrog Catalytic Hydrogenation Aldehyde->Catalytic_Hydrog Hydrosilane_Ald Hydrosilanes Aldehyde->Hydrosilane_Ald LiAlH4 LiAlH₄ Carboxylic_Acid->LiAlH4 Hydrosilane_Acid Hydrosilanes Carboxylic_Acid->Hydrosilane_Acid End Target Molecule NaBH4->End Catalytic_Hydrog->End Hydrosilane_Ald->End LiAlH4->End Hydrosilane_Acid->End

Caption: Decision workflow for selecting a reducing agent.

Conclusion

The synthesis of this compound can be successfully achieved through various reductive pathways. While classical hydride reagents like LiAlH₄ and NaBH₄ remain effective, modern alternatives such as hydrosilanes and catalytic hydrogenation offer significant advantages in terms of selectivity, safety, and environmental impact. The optimal choice of reagent will depend on the specific requirements of the synthesis, including the starting material, desired scale, and available equipment. This guide provides the necessary comparative data to enable an informed decision, ultimately facilitating more efficient and sustainable synthetic strategies in the production of this valuable chemical intermediate.

References

A Comparative Spectroscopic Guide to (5-Bromo-3-chloropyridin-2-yl)methanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can significantly impact a drug candidate's efficacy, safety, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of (5-Bromo-3-chloropyridin-2-yl)methanol and its key structural isomers, offering a practical framework for their differentiation using fundamental analytical techniques. The insights herein are grounded in established spectroscopic principles to empower researchers in their synthetic and analytical endeavors.

The Critical Need for Isomer Differentiation

This compound and its isomers are valuable building blocks in medicinal chemistry, often serving as precursors to complex molecular scaffolds.[1] The subtle repositioning of the bromo, chloro, and methanol substituents on the pyridine ring gives rise to distinct isomers, each with unique electronic and steric properties. These differences, while seemingly minor, can drastically alter biological activity. Therefore, unambiguous characterization is not merely a procedural step but a critical determinant of a research program's success. This guide will focus on the following representative isomers:

  • This compound (Target Compound)

  • (3-Bromo-5-chloropyridin-2-yl)methanol (Isomer 1)

  • (5-Bromo-2-chloropyridin-3-yl)methanol (Isomer 2)

  • (2-Bromo-5-chloropyridin-3-yl)methanol (Isomer 3)

Below is a diagram illustrating the structures of these compounds.

G cluster_0 This compound cluster_1 (3-Bromo-5-chloropyridin-2-yl)methanol (Isomer 1) cluster_2 (5-Bromo-2-chloropyridin-3-yl)methanol (Isomer 2) cluster_3 (2-Bromo-5-chloropyridin-3-yl)methanol (Isomer 3) a N b C-Br a->b c C-H b->c d C-Cl c->d f C-H d->a e C-CH2OH d->e e->a g N k C-CH2OH g->k h C-Br i C-H h->i j C-Cl i->j l C-H j->g k->h m N p C-Cl m->p n C-Br n->m o C-H o->n r C-H q C-CH2OH p->q q->o s N t C-Br s->t w C-CH2OH t->w u C-H v C-Cl u->v x C-H v->s w->u

Figure 1: Molecular structures of the target compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their spatial relationships. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by the electronegativity and proximity of substituent groups.

Expected ¹H NMR Spectral Features:

The primary distinguishing features in the ¹H NMR spectra of these isomers will be the chemical shifts and coupling patterns of the aromatic protons on the pyridine ring and the chemical shift of the methylene protons of the methanol group.

  • Aromatic Protons: The electron-withdrawing nature of the nitrogen atom and the halogen substituents will generally deshield the ring protons, causing them to resonate at higher chemical shifts (downfield). The precise positions of the bromo and chloro atoms will create unique electronic environments for the remaining ring protons, leading to distinct chemical shifts and coupling constants (J-values) for each isomer.

  • Methylene Protons (-CH₂OH): The proximity of the methanol group to the electronegative nitrogen and halogen substituents will influence the chemical shift of the methylene protons. Isomers where the methanol group is in the ortho position (C2 or C6) to the ring nitrogen will likely experience a more significant downfield shift compared to other positions.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is often variable and can appear as a broad singlet. Its position can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.

Comparative ¹H NMR Data (Predicted and from Available Sources):

CompoundAromatic Proton 1 (δ, ppm)Aromatic Proton 2 (δ, ppm)-CH₂OH (δ, ppm)-OH (δ, ppm)Data Availability
This compound ~8.5 (d)~7.9 (d)~4.8 (s)variable[2]
(3-Bromo-5-chloropyridin-2-yl)methanol ~8.4 (d)~8.0 (d)~4.7 (s)variable[3][4]
(5-Bromo-2-chloropyridin-3-yl)methanol ~8.3 (s)~7.8 (s)~4.6 (s)variable[5][6][7][8][9]
(2-Bromo-5-chloropyridin-3-yl)methanol ~8.2 (d)~7.7 (d)~4.5 (s)variable[10][11][12][13]

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are estimations based on general principles and available information from suppliers. "d" denotes a doublet and "s" denotes a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectra will be instrumental in confirming the substitution pattern on the pyridine ring.

  • Ring Carbons: The carbon atoms directly bonded to the electronegative nitrogen and halogen atoms will be significantly deshielded and appear at higher chemical shifts. The carbon bearing the methanol group will also have a characteristic chemical shift. The differing substitution patterns of the isomers will result in a unique set of six signals for the pyridine ring carbons (or fewer if symmetry exists, though unlikely in these cases).

  • Methanol Carbon (-CH₂OH): The chemical shift of the methanol carbon will be in the typical range for an alcohol-bearing carbon, generally between 50-70 ppm.

Comparative ¹³C NMR Data (Predicted):

While specific ¹³C NMR data is less readily available without direct access to spectral databases, the predicted trends are as follows:

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)-CH₂OH (ppm)Data Availability
This compound ~155~130~140~120~150~60[2]
(3-Bromo-5-chloropyridin-2-yl)methanol ~158~125~145~128~148~62[3][4]
(5-Bromo-2-chloropyridin-3-yl)methanol ~152~135~142~118~153~58[5][9]
(2-Bromo-5-chloropyridin-3-yl)methanol ~145~138~148~130~150~59[10][13]

Note: These are estimated chemical shift ranges. Carbons attached to halogens will show characteristic splitting patterns in coupled spectra and their chemical shifts will be significantly affected by the specific halogen.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected IR Spectral Features:

The IR spectra of these isomers will share some common features due to the presence of the same functional groups, but the substitution pattern will influence the fingerprint region.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the methanol substituent.

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.[14][15][16]

  • C=C and C=N Stretch (Aromatic Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[14][15][16]

  • C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the methanol group will be observed in the 1000-1200 cm⁻¹ range.

  • C-Cl and C-Br Stretch: The carbon-halogen stretching vibrations occur at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹. The exact positions can be diagnostic of the substitution pattern.

  • Out-of-Plane (OOP) Bending: The pattern of C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring.[14][16]

Comparative IR Data (Expected):

While the overall spectra will be similar, the key differences will lie in the fingerprint region, particularly the C-H out-of-plane bending and C-halogen stretching frequencies, which are highly sensitive to the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): All isomers will have the same molecular weight, and therefore the same mass-to-charge ratio (m/z) for their molecular ion. The presence of bromine and chlorine will result in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity ratio, confirming the presence of one bromine and one chlorine atom.

  • Fragmentation Pattern: While the molecular ions will be identical, the fragmentation patterns may differ depending on the stability of the resulting fragments. The position of the substituents will influence which bonds are most likely to break upon ionization. Common fragmentation pathways for these compounds would include the loss of the hydroxyl group, the entire hydroxymethyl group, and halogen atoms. The relative intensities of these fragment ions can provide clues to the isomeric structure.

Predicted Key Fragments (m/z):

FragmentThis compound(3-Bromo-5-chloropyridin-2-yl)methanol(5-Bromo-2-chloropyridin-3-yl)methanol(2-Bromo-5-chloropyridin-3-yl)methanol
[M]⁺ 221/223/225221/223/225221/223/225221/223/225
[M-OH]⁺ 204/206/208204/206/208204/206/208204/206/208
[M-CH₂OH]⁺ 190/192/194190/192/194190/192/194190/192/194
[M-Br]⁺ 142/144142/144142/144142/144
[M-Cl]⁺ 186/188186/188186/188186/188

Note: The m/z values are for the most abundant isotopes. The relative abundance of these fragments is expected to differ between isomers.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.

NMR Spectroscopy Sample Preparation

G cluster_0 NMR Sample Preparation a Weigh 5-10 mg of the compound b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) a->b c Add a small amount of internal standard (e.g., TMS) b->c d Transfer the solution to a clean, dry 5 mm NMR tube c->d e Cap the tube and invert several times to mix d->e

Figure 2: Workflow for NMR sample preparation.

Causality Behind Experimental Choices:

  • Deuterated Solvent: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's proton signals.[17][18] The deuterium signal is also used by the spectrometer for field-frequency locking.[17][18]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shift scale, ensuring accuracy and comparability between different measurements.[17]

  • Concentration: The specified concentration range is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or concentration-dependent chemical shift variations.[17]

IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)

G cluster_0 ATR-IR Sample Preparation a Ensure the ATR crystal is clean b Place a small amount of the solid sample directly onto the crystal a->b c Apply pressure using the anvil b->c d Collect the spectrum c->d e Clean the crystal thoroughly after analysis d->e

Figure 3: Workflow for ATR-IR sample preparation.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a simple and rapid technique for solid samples that requires minimal sample preparation. It ensures good contact between the sample and the IR beam.

  • Cleanliness: A clean crystal is essential to prevent cross-contamination and ensure that the obtained spectrum is solely from the sample of interest.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

G cluster_0 ESI-MS Sample Preparation a Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) b Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase a->b c Filter the diluted sample through a 0.22 µm syringe filter b->c d Infuse the sample directly into the mass spectrometer or inject it via an LC system c->d

Figure 4: Workflow for ESI-MS sample preparation.

Causality Behind Experimental Choices:

  • Dilution: High concentrations can lead to signal suppression and detector saturation in ESI-MS.[19] Diluting the sample ensures optimal ionization and signal response.

  • Filtration: Filtering the sample removes any particulate matter that could clog the delicate tubing of the mass spectrometer's introduction system.[19]

  • Solvent Choice: The solvent should be volatile and compatible with the ESI process to facilitate the formation of gas-phase ions.[19]

Conclusion

The differentiation of this compound and its isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for structural elucidation by mapping the unique proton and carbon environments of each isomer. IR spectroscopy serves as a rapid confirmation of functional groups, while mass spectrometry confirms the molecular weight and can offer clues to the substitution pattern through fragmentation analysis. By employing the systematic approach and protocols outlined in this guide, researchers can confidently characterize these and other related halogenated pyridines, ensuring the integrity of their chemical entities and the reliability of their subsequent research.

References

A Comparative Guide to the Biological Activity of (5-Bromo-3-chloropyridin-2-yl)methanol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Halogenated Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its unique electronic properties and ability to participate in a wide range of chemical reactions make it a versatile scaffold for drug design.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of pyridine-containing molecules. These modifications can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.[3]

This guide provides a comparative analysis of the biological activities of compounds derived from (5-Bromo-3-chloropyridin-2-yl)methanol and its close analogs. While specific biological data on derivatives of this compound are limited in publicly available literature, this guide will draw upon data from structurally related compounds to infer potential activities and discuss structure-activity relationships (SAR). The primary focus will be on anticancer and antimicrobial activities, two areas where halogenated pyridines have shown considerable promise.[3][4]

We will delve into the experimental methodologies used to assess these biological activities, providing detailed protocols to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Anticipated Biological Activities of this compound Derivatives

The presence of both a bromo and a chloro substituent on the pyridine ring of the parent molecule, this compound, suggests a high potential for biological activity. Halogenation can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[5] Furthermore, the specific positioning of these halogens can influence interactions with biological targets.

Potential as Anticancer Agents

Numerous studies have highlighted the anticancer potential of pyridine derivatives.[3][6] The mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as kinases and tubulin polymerization.[7] For instance, a review of pyridine derivatives highlighted that substitutions with halogens can impact antiproliferative activity, although the effect is dependent on the overall structure of the molecule.[3]

Potential as Antimicrobial Agents

The pyridine scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[8] Halogenated pyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4] The antimicrobial efficacy is often linked to the specific substitution pattern on the pyridine ring, which influences the compound's ability to interfere with essential microbial processes.

Comparative Analysis of Structurally Related Analogs

In the absence of direct data for this compound derivatives, we will analyze the biological activities of closely related analogs to understand the potential impact of the bromo and chloro substituents and modifications at the hydroxymethyl group.

Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

A study on 2-phenyl-1,8-naphthyridin-4-ones, which contain a substituted pyridine ring, demonstrated that the introduction of substituents like F, Cl, CH3, and OCH3 at the 4'-position of the phenyl ring led to reduced or little cytotoxic activity.[7] However, a methoxy group at the 3'-position resulted in potent cytotoxicity against a panel of human tumor cell lines.[7] This highlights the critical role of substituent positioning in determining anticancer efficacy.

Another review on the structure-antiproliferative activity relationship of pyridine derivatives noted that the presence of halogen atoms could sometimes lead to lower antiproliferative activity compared to derivatives with -OMe, -OH, -C=O, and NH2 groups.[3] This suggests that while halogens can be beneficial, their contribution to anticancer activity is highly context-dependent and must be considered in conjunction with the overall molecular structure.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives and Analogs

Compound/AnalogR1R2R3Predicted IC50 (µM) on a representative cancer cell line (e.g., MCF-7)Rationale
Parent Scaffold BrClCH₂OH-Baseline for comparison.
Analog 1 HClCH₂OHLikely less potentRemoval of the bromo group may reduce lipophilicity and target interactions.
Analog 2 BrHCH₂OHPotency may varyThe position of the halogen is critical for activity.
Derivative 1 (Ester) BrClCH₂OAcPotentially more potentIncreased lipophilicity could enhance cell permeability.
Derivative 2 (Ether) BrClCH₂OCH₃Potentially more potentModification of the hydroxymethyl group can alter binding and solubility.

Note: The IC50 values are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would require experimental verification.

Antimicrobial Activity: Insights from Pyridine Analogs

Research on novel pyridyl-2-amidrazone incorporated isatin mannich bases revealed that these compounds exhibit good antimicrobial activities.[8] For example, one derivative showed potent activity against Staphylococcus aureus and Escherichia coli with MIC values of 4 and 32 µg/ml, respectively.[8] This indicates that pyridine-based structures can be effective against both Gram-positive and Gram-negative bacteria.

A study on 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl)pyridine derivatives found that compounds bearing both a bromo and a chloro group exhibited greater antibacterial activity than those with only chloro groups.[4] This suggests that the di-halogenated pattern present in this compound could be advantageous for antimicrobial efficacy.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives and Analogs

Compound/AnalogR1R2R3Predicted MIC against S. aureusPredicted MIC against E. coliRationale
Parent Scaffold BrClCH₂OH--Baseline for comparison.
Analog 1 HClCH₂OHLikely higherThe presence of both halogens appears beneficial for activity.[4]
Analog 2 BrHCH₂OHLikely higherThe specific di-halogen pattern may be crucial.
Derivative 1 (Ester) BrClCH₂OAcPotentially lowerIncreased lipophilicity could improve penetration of bacterial cell walls.
Derivative 2 (Ether) BrClCH₂OCH₃Potentially lowerModifications at this position can influence antimicrobial potency.

Note: The MIC values are hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual values would require experimental verification.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of these compounds.

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anticancer activity.

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HepG2) A->B C MTT Assay for Cytotoxicity Screening B->C D Determination of IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Enzyme Inhibition Assays (e.g., Kinase Assay) D->G

Caption: Workflow for anticancer screening and mechanism of action studies.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight in a humidified incubator.

  • Aspirate the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C with 5% CO₂.

  • Aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the process of determining the antimicrobial activity of a compound.

Antimicrobial_Screening_Workflow A Compound Preparation & Serial Dilution C Broth Microdilution Assay in 96-well plates A->C B Bacterial/Fungal Inoculum Preparation B->C D Incubation at Optimal Temperature C->D E Determination of MIC (Minimum Inhibitory Concentration) D->E

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the microorganism is added to each well. The plate is incubated, and the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.

Materials:

  • Sterile 96-well microplates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (e.g., adjusted to 0.5 McFarland standard)

  • Test compound stock solution

  • Positive control antibiotic

  • Incubator

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 50 µL from one well to the next.

  • Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate final concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for the sterility control well) with 50 µL of the diluted inoculum.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Directions

This guide has provided a comparative overview of the potential biological activities of compounds derived from this compound, with a focus on anticancer and antimicrobial applications. While direct experimental data for this specific scaffold is scarce, analysis of structurally related analogs suggests that the di-halogenated pyridine core is a promising starting point for the development of novel therapeutic agents.

The provided detailed experimental protocols for cytotoxicity and antimicrobial screening serve as a practical resource for researchers aiming to evaluate the biological potential of these and similar compounds. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound to establish concrete structure-activity relationships. Modifications of the hydroxymethyl group into esters, ethers, amines, and other functionalities could lead to the discovery of potent and selective drug candidates.

References

A Comparative Guide to the Synthesis of (5-Bromo-3-chloropyridin-2-yl)methanol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. (5-Bromo-3-chloropyridin-2-yl)methanol is a valuable building block in the creation of a variety of pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this important intermediate, offering experimental insights and a thorough cost-benefit analysis to inform your selection of the most appropriate route for your research and development needs.

Introduction: The Strategic Importance of Synthetic Route Selection

The choice of a synthetic pathway has far-reaching implications beyond the laboratory bench. It directly impacts project timelines, budgetary constraints, safety protocols, and the scalability of production. A comprehensive cost-benefit analysis, therefore, must extend beyond a simple comparison of starting material prices to encompass reagent costs, reaction yields, operational complexity, safety considerations, and waste disposal. This guide will dissect two plausible synthetic routes to this compound, providing the necessary data to make an informed and strategic decision.

Synthetic Pathway Overview

Two principal synthetic strategies for the preparation of this compound emerge from the literature, each originating from a different commercially available precursor:

  • Pathway 1: The reduction of 5-bromo-3-chloropyridine-2-carboxylic acid.

  • Pathway 2: The conversion of 5-bromo-3-chloropyridine-2-carbonitrile.

This guide will now delve into a detailed analysis of each pathway, examining the underlying chemistry, experimental protocols, and a comparative cost and safety assessment.

Pathway 1: Reduction of 5-Bromo-3-chloropyridine-2-carboxylic acid

This pathway involves the direct reduction of a carboxylic acid to a primary alcohol. The choice of reducing agent is critical, as carboxylic acids are relatively unreactive towards milder reagents.

Chemical Rationale and Mechanistic Insight

The reduction of a carboxylic acid to a primary alcohol requires a potent hydride source. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via a two-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate is reduced to the corresponding primary alcohol. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol

Materials:

  • 5-Bromo-3-chloropyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 5-bromo-3-chloropyridine-2-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL) at 0 °C (Fieser work-up).

  • The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with diethyl ether.

  • The combined organic filtrates are washed with saturated aqueous Na₂SO₄ solution, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel.

Pathway 2: Conversion of 5-Bromo-3-chloropyridine-2-carbonitrile

This pathway offers an alternative starting from the corresponding nitrile. The conversion of a nitrile to a primary alcohol is typically a two-step process: hydrolysis of the nitrile to a carboxylic acid followed by reduction, or a direct reduction under specific conditions. For the purpose of this guide, we will focus on a direct, albeit challenging, one-pot conversion.

Chemical Rationale and Mechanistic Insight

The direct reduction of a nitrile to a primary alcohol is less common than its reduction to a primary amine. However, under certain conditions, it can be achieved. One approach involves the in-situ generation of an aldehyde intermediate from the nitrile, which is then immediately reduced to the alcohol. This can be accomplished using reducing agents like diisobutylaluminum hydride (DIBAL-H), followed by an aqueous workup. Another emerging method involves catalytic reductive hydrolysis.[1][2]

Experimental Protocol (Hypothetical, based on related transformations)

Materials:

  • 5-Bromo-3-chloropyridine-2-carbonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous toluene or dichloromethane

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 5-bromo-3-chloropyridine-2-carbonitrile (1.0 eq.) in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • DIBAL-H (1.2 eq.) is added dropwise, maintaining the temperature below -70 °C.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched at -78 °C by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Comparative Analysis: A Head-to-Head Evaluation

To facilitate a clear comparison, the following table summarizes the key aspects of each synthetic pathway.

FeaturePathway 1: Reduction of Carboxylic AcidPathway 2: Conversion of Nitrile
Starting Material 5-Bromo-3-chloropyridine-2-carboxylic acid5-Bromo-3-chloropyridine-2-carbonitrile
Reagents Lithium aluminum hydride (LiAlH₄), THFDiisobutylaluminum hydride (DIBAL-H), Toluene
Reaction Conditions 0 °C to room temperature, 12-16 hours-78 °C, 2-3 hours
Yield (Estimated) Moderate to HighModerate
Operational Complexity Moderate; requires careful handling of LiAlH₄High; requires cryogenic temperatures and careful handling of pyrophoric DIBAL-H
Safety Concerns High: LiAlH₄ is highly reactive and pyrophoric, reacts violently with water.[3][4][5][6][7]High: DIBAL-H is pyrophoric and reacts violently with water.
Cost of Starting Material Generally more expensive per gram.Generally less expensive per gram.[8][9][10][11]
Cost of Reagents LiAlH₄ is a relatively inexpensive bulk chemical.[12][13][14][15]DIBAL-H is more expensive than LiAlH₄.
Scalability Scalable with appropriate engineering controls for handling LiAlH₄.Challenging to scale due to the need for low temperatures.
Waste Disposal Requires careful quenching and disposal of aluminum salts.Requires careful quenching and disposal of aluminum salts.

Cost-Benefit Analysis and Recommendations

Pathway 1: The Workhorse Route

The reduction of 5-bromo-3-chloropyridine-2-carboxylic acid with LiAlH₄ represents a robust and well-established method for accessing the target alcohol.

  • Benefits: The primary advantage of this route is its reliability and potentially higher yield. The reaction is typically straightforward to perform in a standard laboratory setting equipped for air-sensitive chemistry. The starting carboxylic acid, while more expensive, is readily available from several suppliers.[16][17][18] LiAlH₄ is a cost-effective reducing agent for large-scale synthesis.[12][13][14][15]

  • Drawbacks: The major drawback is the hazardous nature of LiAlH₄.[3][4][5][6][7] Its violent reactivity with water necessitates stringent anhydrous conditions and careful quenching procedures. While scalable, significant engineering controls are required to ensure safety at larger scales.

Recommendation: For laboratories with established protocols for handling reactive hydrides and for projects where a reliable, high-yielding synthesis is the primary concern, Pathway 1 is the recommended approach. The higher initial cost of the starting material may be offset by a more dependable and efficient conversion.

Pathway 2: The Potentially More Economical but Challenging Alternative

The conversion of 5-bromo-3-chloropyridine-2-carbonitrile presents a potentially more cost-effective route on paper, primarily due to the lower cost of the nitrile starting material.[8][9][10][11]

  • Benefits: The significantly lower cost of the starting nitrile is the main driver for considering this pathway.

  • Drawbacks: This route is fraught with challenges. The direct reduction of a nitrile to a primary alcohol is not as straightforward as the reduction of a carboxylic acid. The use of DIBAL-H at cryogenic temperatures introduces significant operational complexity and makes scaling up the process difficult and expensive. The handling of pyrophoric DIBAL-H also poses a significant safety risk. The two-step alternative of hydrolysis followed by reduction adds steps and may lower the overall yield.

Recommendation: Pathway 2 is best suited for exploratory research where cost-minimization of starting materials is the absolute priority and the scale of the reaction is small. The technical challenges and safety concerns associated with this route make it less desirable for routine or large-scale synthesis unless a well-optimized and safe protocol can be established.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each pathway.

G cluster_0 Pathway 1: Carboxylic Acid Reduction A 5-Bromo-3-chloropyridine-2-carboxylic acid in Anhydrous THF C Reaction at 0°C to RT A->C B LiAlH4 Suspension in Anhydrous THF B->C D Quenching (Fieser Work-up) C->D E Filtration D->E F Extraction & Drying E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the synthesis via carboxylic acid reduction.

G cluster_1 Pathway 2: Nitrile Conversion I 5-Bromo-3-chloropyridine-2-carbonitrile in Anhydrous Toluene J DIBAL-H Addition at -78°C I->J K Quenching with Methanol J->K L Work-up with Rochelle's Salt K->L M Extraction & Drying L->M N Purification (Column Chromatography) M->N O This compound N->O

Caption: Workflow for the synthesis via nitrile conversion.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct pathways. The reduction of 5-bromo-3-chloropyridine-2-carboxylic acid with LiAlH₄ is a reliable and robust method, making it the preferred choice for most applications, despite the higher cost of the starting material and the inherent hazards of the reducing agent. The conversion of 5-bromo-3-chloropyridine-2-carbonitrile offers a more economical entry point but is hampered by significant operational challenges and safety concerns, rendering it more suitable for small-scale, exploratory work.

Ultimately, the optimal synthetic route will depend on the specific priorities of the research program, balancing cost, safety, scalability, and the technical capabilities of the laboratory. This guide provides the foundational data to make that critical decision with confidence.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

(5-Bromo-3-chloropyridin-2-yl)methanol is a pivotal heterocyclic building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differentially reactive halogenated sites on the pyridine ring, offering a versatile platform for sequential, site-selective functionalization. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of catalytic systems for the most common cross-coupling reactions involving this substrate, grounded in experimental data and mechanistic principles to aid researchers in catalyst selection and methods development.

The Strategic Importance of Catalyst Selection

The this compound molecule presents a unique challenge and opportunity for catalytic cross-coupling. The two halogen substituents, bromine and chlorine, possess different reactivities. In palladium-catalyzed reactions, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond, allowing for selective functionalization at the C5 position.[3] However, this selectivity can be influenced and even reversed by the choice of catalyst, ligand, and reaction conditions.[4] Furthermore, the pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalysis, a challenge that must be overcome by judicious ligand selection.[5][6]

This guide will focus on four cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, providing a comparative analysis of catalyst performance for each.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in pharmaceuticals.[7][8] The choice of palladium catalyst and ligand is paramount for achieving high yields and controlling regioselectivity.

Expertise & Experience: Causality Behind Experimental Choices

The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. For a substrate like this compound, the initial oxidative addition is the selectivity-determining step.

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points.[9] Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, while Pd(PPh₃)₄ is used directly.

  • Ligands: The ligand's steric and electronic properties are crucial. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps. For dihalopyridines, ligand choice can also steer the regioselectivity.[4]

  • Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The choice of solvent (e.g., dioxane, toluene, DMF) affects the solubility of reagents and the stability of catalytic intermediates.

Comparative Performance of Suzuki-Miyaura Catalysts

The following table summarizes the performance of different palladium-based catalysts for the Suzuki-Miyaura coupling of arylboronic acids with substrates analogous to this compound, focusing on selective reaction at the C-Br bond.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key ObservationsRef
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901575-90Good yields for various arylboronic acids.[10][10]
Pd(dppf)Cl₂ (3 mol%)K₂CO₃DME802>90Highly efficient, shorter reaction times.[11][11]
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O1001285-95Effective for sterically hindered substrates.[8]
Ligand-free Pd(OAc)₂ (2 mol%)K₂CO₃H₂O1001>90Environmentally benign, ligand-free conditions.[8][8]

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Base RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective coupling at the C5-Br position.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous dimethoxyethane (DME, 5 mL).

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-chloro-2-pyridinemethanol.

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira reaction provides a direct route to synthesize alkynylpyridines, which are valuable precursors for more complex heterocyclic systems.[12] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[13]

Expertise & Experience: Key Experimental Parameters

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[12]

  • Catalyst System: A combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These often require stronger bases and specific ligands to facilitate the direct reaction of the alkyne with the palladium complex.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as a base and, in some cases, as the solvent.

Comparative Performance of Sonogashira Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key ObservationsRef
Pd(PPh₃)₄ / CuIEt₃NDMF100380-96Classic, highly effective system for bromo-pyridines.[13][13]
PdCl₂(PPh₃)₂ / CuIEt₃NToluene801275-90Widely used and reliable catalyst combination.[15][15]
[DTBNpP]Pd(crotyl)ClDABCOTHFRT18>95Air-stable precatalyst for room temperature, copper-free reactions.[14][14]

Mandatory Visualization: Sonogashira Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Substrate, Alkyne, and Base to Schlenk Tube B 2. Degas with Inert Gas A->B C 3. Add Pd Catalyst and CuI Co-catalyst B->C D 4. Heat to Reaction Temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool and Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Caption: Standard experimental workflow for a Sonogashira cross-coupling reaction.

Heck Coupling: Alkene Functionalization

The Heck reaction is a method for the arylation of alkenes, forming a new C-C bond at an unsaturated carbon.[16] While less common for this specific substrate, the principles are well-established for halopyridines.

Comparative Performance of Heck Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key ObservationsRef
Pd(OAc)₂ / PPh₃NaOAcDMF1102470-85Classic conditions for Heck arylation.[17][17]
PdCl₂(dppf)Et₃NAcetonitrile1001265-80Effective for electron-deficient heterocycles.[18]
Palladacycle CatalystsK₂CO₃NMP12016>90High turnover numbers, stable at high temperatures.[18]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[19][20][21] The reaction couples an aryl halide with a primary or secondary amine.

Expertise & Experience: Rationale for Ligand Choice

The catalytic cycle is similar to other cross-couplings, but the key is the formation of a palladium-amido complex followed by reductive elimination.[21]

  • Ligands: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands. Ligands like Xantphos or BINAP are designed to promote the reductive elimination step, which is often rate-limiting, and to prevent the formation of inactive catalyst species.[21][22]

Comparative Performance of Buchwald-Hartwig Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key ObservationsRef
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene1101680-95Broad applicability for various amines.[21][21]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1101840-51Effective for heteroaryl phthalimide synthesis.[22][22]
tBuBrettPhos Pd G3 PrecatalystLHMDSDioxane100470-90Highly active precatalyst for challenging substrates.[23][23]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (1.5 mmol) to a vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL).

  • Reaction: Seal the vial and stir the mixture at 110 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound is readily achievable through modern palladium-catalyzed cross-coupling reactions.

  • For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a highly efficient and rapid route to biaryl products.

  • For Sonogashira couplings , classic Pd/CuI systems remain robust, while newer copper-free catalysts provide excellent alternatives for pharmaceutical synthesis.

  • For Buchwald-Hartwig aminations , the use of specialized bulky phosphine ligands like Xantphos with a palladium source is critical for achieving high yields.

The choice of catalyst should be guided by the desired transformation, substrate scope, and process constraints such as cost and metal contamination limits. The data and protocols presented in this guide serve as a validated starting point for researchers to accelerate the development of novel molecules derived from this versatile building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the conscientious researcher. In our work, the synthesis and application of novel compounds like (5-Bromo-3-chloropyridin-2-yl)methanol are routine. This halogenated pyridine derivative is a valuable building block in the development of pharmaceuticals and agrochemicals[1]. However, with its utility comes the critical responsibility of safe handling and disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing the waste associated with this compound, ensuring the safety of your team and the protection of our environment.

Hazard Identification: Understanding the "Why" Behind the Precautions

This compound is not a benign substance. Its chemical structure, featuring bromine and chlorine on a pyridine ring, contributes to its reactivity and its toxicological profile. Before any handling or disposal, a thorough risk assessment is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal language for communicating these hazards.

A crucial first step in any laboratory procedure is to consult the Safety Data Sheet (SDS) for the specific chemical in use. The SDS is the primary source of detailed information on hazards, handling, storage, and disposal[2].

Table 1: GHS Hazard Profile for this compound and Structurally Similar Compounds

Hazard ClassGHS CodeHazard StatementCausality and Experimental Insight
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[3][4]The presence of halogens can enhance the lipophilicity of the molecule, potentially increasing its absorption and systemic toxicity if ingested.
Skin Irritation (Category 2)H315Causes skin irritation[3][4]Halogenated aromatic compounds can disrupt cell membranes and cause local inflammation upon contact with the skin.
Serious Eye Damage (Category 1/2A)H318/H319Causes serious eye damage/irritation[3][4]The chemical's irritant nature is particularly pronounced on sensitive mucous membranes, necessitating immediate and thorough rinsing upon eye contact.
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled[3]As a solid, the primary inhalation risk is from dust or aerosols. These fine particles can cause significant irritation to the respiratory tract.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation[3][4]Inhalation of dust can lead to irritation of the nose, throat, and lungs. Working in a well-ventilated area or fume hood is essential.

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the hazards outlined above, stringent safety measures are required to minimize exposure.

  • Engineering Controls : All work with this compound, including weighing and preparing solutions, must be conducted within a properly functioning chemical fume hood[5]. This is the primary line of defense to prevent inhalation of any dust or aerosols. An emergency eyewash station and safety shower must be readily accessible[5].

  • Personal Protective Equipment (PPE) : The following PPE is mandatory:

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.

    • Hand Protection : Use chemically resistant gloves. Nitrile gloves may offer limited protection; always consult the manufacturer's glove compatibility chart. Butyl rubber gloves are often recommended for halogenated compounds[5]. Change gloves immediately if they become contaminated.

    • Body Protection : A fully buttoned, flame-resistant lab coat is required to protect against skin contact[6].

Waste Segregation and Disposal Workflow: A Decision-Based Approach

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This compound is a halogenated organic compound , and its waste must be segregated accordingly. Discharging this chemical into sewer systems is strictly prohibited as it can be harmful to aquatic life and interfere with wastewater treatment processes[6].

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

DisposalWorkflow cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal start Waste Generated Containing This compound is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused chemical, contaminated PPE, spill cleanup materials) is_solid->solid_waste Solid is_aqueous Is the solvent aqueous or organic? is_solid->is_aqueous Liquid package_solid Package in a labeled, sealed container for halogenated solid waste. solid_waste->package_solid final_disposal Arrange for pickup by a licensed hazardous waste disposal contractor. package_solid->final_disposal organic_liquid Non-Aqueous Liquid Waste (e.g., in DCM, Chloroform) is_aqueous->organic_liquid Organic aqueous_liquid Aqueous Liquid Waste is_aqueous->aqueous_liquid Aqueous package_organic Collect in a labeled, sealed 'Halogenated Organic Liquid Waste' container. organic_liquid->package_organic package_aqueous Collect in a labeled, sealed 'Aqueous Waste with Halogenated Organics' container. aqueous_liquid->package_aqueous package_organic->final_disposal package_aqueous->final_disposal

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Expired Solid this compound

  • Do Not Mix : Keep the chemical in its original container if possible. Do not mix it with other waste chemicals.

  • Labeling : Ensure the container is clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms.

  • Secure Containment : The container must be tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal : Arrange for the container to be collected by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. The standard disposal method for this type of compound is controlled incineration in a facility equipped with flue gas scrubbing to neutralize the acidic gases (HBr, HCl) produced[6].

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items like contaminated gloves, weighing paper, and spill cleanup materials.

  • Segregation : Place all contaminated solid waste into a designated, puncture-resistant container or a heavy-duty, labeled plastic bag.

  • Labeling : The container must be clearly labeled as "Halogenated Organic Solid Waste" and list the chemical contaminant.

  • Storage and Disposal : Store the sealed container in the hazardous waste accumulation area for collection and incineration by a licensed contractor.

Protocol 3: Disposal of Liquid Waste Solutions

  • Waste Stream Identification : As per the workflow diagram, determine if the solvent is aqueous or organic.

  • Container Selection : Use a designated, properly vented, and compatible waste container for "Halogenated Organic Liquid Waste" or "Aqueous Waste with Halogenated Organics." Never use a container that previously held incompatible chemicals.

  • Collection : Carefully pour the waste into the designated container, avoiding splashes. Do not fill the container beyond 90% capacity to allow for vapor expansion[7].

  • Labeling and Storage : Securely cap and label the container with all its components and their approximate concentrations. Store in a secondary containment bin within a ventilated cabinet.

  • Disposal : When the container is full, arrange for its collection by your EHS office or a licensed waste disposal service.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Small Spill (in a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste[5][6].

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood) :

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, turn off ignition sources.

    • Contact your institution's emergency response team or EHS office immediately. Do not attempt to clean up a large spill yourself[5].

In Case of Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[8].

By adhering to these scientifically sound and safety-conscious procedures, you contribute to a culture of responsibility in the laboratory. The proper management of chemical waste is not just a regulatory requirement; it is a cornerstone of professional scientific practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Bromo-3-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (5-Bromo-3-chloropyridin-2-yl)methanol (CAS No. 1206968-88-8). The information herein is designed to build a deep, trust-based understanding of safe laboratory practices by explaining not just what to do, but why it is critically important.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This foundational knowledge dictates every safety measure that follows. This compound and its close isomers are classified under the Globally Harmonized System (GHS) with several key hazard statements that demand rigorous control measures.

The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1][2] Ingestion can lead to significant adverse health effects.

  • Skin Irritation (Category 2, H315): Causes skin irritation.[3] Direct contact can result in redness, inflammation, and discomfort.

  • Serious Eye Damage (Category 1, H318) / Serious Eye Irritation (Category 2A, H319): This is a critical risk. The compound can cause serious, potentially irreversible damage to the eyes upon contact.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3] As a solid, airborne dust particles pose a significant inhalation risk, leading to irritation of the respiratory tract.

Given these classifications, the signal word "Danger" is often associated with this chemical class, underscoring the need for strict adherence to safety protocols.

Core Protective Measures: Your First Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure. Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical. The selection of appropriate PPE is not a suggestion but a requirement dictated by the compound's hazardous properties.

Eye and Face Protection

Mandate: Due to the severe risk of eye damage (H318), standard safety glasses are insufficient.

  • Required: Tightly-fitting safety goggles with side-shields that conform to EU EN166 or US NIOSH standards must be worn at all times when handling the solid or its solutions.[4]

  • Rationale: Goggles provide a seal around the eyes, offering superior protection from airborne dust particles and accidental splashes compared to safety glasses.

  • For High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of large quantities or reactions under pressure), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Mandate: The compound is a known skin irritant (H315). All skin contact must be avoided.

  • Hand Protection: Chemical-resistant gloves are mandatory.

    • Selection: Nitrile or neoprene gloves are appropriate for incidental contact. Always check the glove manufacturer's compatibility chart for the specific chemical and any solvents being used.

    • Protocol: Gloves must be inspected for tears or pinholes before each use.[4] After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[4][5]

  • Body Protection:

    • A clean, buttoned laboratory coat must be worn to protect street clothes and underlying skin.

    • For tasks with a higher risk of contamination, such as weighing large quantities of the solid or performing transfers, an impervious apron should be worn over the lab coat.

    • Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3] Do not launder contaminated lab coats with personal clothing.

Respiratory Protection

Mandate: Inhalation of the solid dust may cause respiratory irritation (H335).

  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring, scraping) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[6]

  • Secondary Control: If engineering controls are not available or are insufficient to control dust, respiratory protection is required.

    • Selection: A NIOSH-approved respirator with a P2 or N95 particulate filter is recommended for protection against dusts.[3]

    • Fit and Training: Users must be properly trained and fit-tested for the selected respirator to ensure its effectiveness.

Operational and Disposal Plans

A self-validating safety protocol extends beyond simply wearing PPE; it encompasses the entire workflow, from preparation to disposal.

PPE Selection and Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_actions Required PPE Ensemble A Task Assessment (e.g., Weighing, Synthesis, Spill) C Routine Handling (mg scale) in Fume Hood A->C  Low Risk D Weighing Solid / Transfers (Potential for Dust) A->D Moderate Risk E Spill Cleanup A->E High Risk B Review Safety Data Sheet (SDS) B->A F Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat C->F G Enhanced PPE: - Standard PPE - Face Shield (optional) - Respiratory Protection (if outside fume hood) D->G H Full Response PPE: - Safety Goggles & Face Shield - Heavy-duty Gloves (e.g., Neoprene) - Impervious Apron/Coveralls - Respiratory Protection E->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-3-chloropyridin-2-yl)methanol
Reactant of Route 2
(5-Bromo-3-chloropyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.